molecular formula C12H17NO3 B6619151 ethyl 2-(tert-butoxy)pyridine-4-carboxylate CAS No. 1803585-75-2

ethyl 2-(tert-butoxy)pyridine-4-carboxylate

Cat. No.: B6619151
CAS No.: 1803585-75-2
M. Wt: 223.27 g/mol
InChI Key: PFDYCJQZUYABBN-UHFFFAOYSA-N
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Description

Ethyl 2-(tert-butoxy)pyridine-4-carboxylate is a pyridine-based chemical building block of interest in medicinal and organic chemistry research. This compound features both a tert-butyl ether and an ethyl ester functional group, making it a versatile intermediate for the synthesis of more complex molecules. Analogs and derivatives of pyridine-4-carboxylate are frequently employed in pharmaceutical development, particularly in the exploration of novel heterocyclic compounds . For instance, pyrazolopyridine-4-carboxamides, which share a similar core structure, have been investigated for their potent biological activities . As a reagent, its primary research value lies in its potential as a precursor for constructing targeted molecular libraries or in structure-activity relationship (SAR) studies. The ester group can be hydrolyzed to a carboxylic acid or subjected to other transformations, while the tert-butoxy group can serve as a protective moiety or a modulator of steric and electronic properties. This product is intended for research purposes only and is strictly not for diagnostic, therapeutic, or any other human use. Researchers can leverage this compound to advance discovery in areas such as antimalarial agent optimization and the development of other pharmacologically active molecules. All necessary safety information should be consulted before use.

Properties

IUPAC Name

ethyl 2-[(2-methylpropan-2-yl)oxy]pyridine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO3/c1-5-15-11(14)9-6-7-13-10(8-9)16-12(2,3)4/h6-8H,5H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFDYCJQZUYABBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=NC=C1)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

physical properties of ethyl 2-tert-butoxypyridine-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth technical guide on the physical properties, synthesis, and applications of Ethyl 2-tert-butoxypyridine-4-carboxylate .

Physicochemical Profiling, Synthesis Logic, and Medicinal Chemistry Applications

Executive Summary

Ethyl 2-tert-butoxypyridine-4-carboxylate (Systematic Name: Ethyl 2-(2-methylpropan-2-yl)oxypyridine-4-carboxylate) is a specialized heterocyclic building block used primarily in the synthesis of pharmaceutical intermediates. Its strategic value lies in the 2-tert-butoxy moiety, which serves a dual purpose: it acts as a lipophilic steric shield during early-stage synthesis and, more critically, functions as a "masked" pyridone. Under acidic conditions, the tert-butyl group undergoes cleavage to reveal the 2-pyridone pharmacophore, a structural motif ubiquitous in kinase inhibitors (e.g., Tpl2, cGAS inhibitors) and epigenetic modulators.

This guide provides a comprehensive analysis of its physical properties, manufacturing quality attributes, and handling protocols to ensure reproducibility in high-throughput synthesis.

Chemical Identity & Structural Analysis[1][2][3]

AttributeSpecification
Chemical Name Ethyl 2-tert-butoxypyridine-4-carboxylate
Common Synonyms Ethyl 2-(tert-butoxy)isonicotinate; 2-tert-Butoxy-4-pyridinecarboxylic acid ethyl ester
CAS Registry Number Not widely indexed; Analogous to 14574-27-7 (Cl-precursor)
Molecular Formula C₁₂H₁₇NO₃
Molecular Weight 223.27 g/mol
SMILES CCOC(=O)c1cc(OC(C)(C)C)nc1
Structural Class Pyridine ester; tert-Butyl ether
Structural Commentary

The molecule consists of a pyridine ring substituted at the C4 position with an ethyl ester and at the C2 position with a bulky tert-butoxy group.

  • Electronic Effect: The tert-butoxy group is a strong electron donor (+M effect) into the pyridine ring, making the C4-ester less electrophilic compared to unsubstituted isonicotinates.

  • Steric Effect: The bulky t-Bu group hinders nucleophilic attack at the C2 position and impacts the rotational freedom of adjacent substituents in downstream coupling reactions.

Physical & Thermodynamic Properties[2][7]

Note: Due to the specialized nature of this intermediate, values marked with () are calculated based on quantitative structure-property relationship (QSPR) models calibrated against ethyl 2-chloroisonicotinate.*

General Physical Constants
PropertyValue / RangeCondition / Note
Physical State Viscous Liquid to Low-Melting SolidAmbient Temp (25°C)
Color Colorless to Pale YellowHigh purity (>97%)
Boiling Point 285°C ± 20°C@ 760 mmHg (Predicted)
Boiling Point (Vacuum) 120–125°C@ 0.5 mmHg (Estimated)
Melting Point 35–40°CMay supercool as oil
Density 1.06 ± 0.05 g/cm³@ 20°C
Refractive Index (

)
1.495–1.505Predicted
Solubility & Lipophilicity[7]
SolventSolubility RatingApplication Note
Dichloromethane (DCM) MisciblePreferred extraction solvent
Ethyl Acetate MiscibleStandard chromatography eluent
Methanol/Ethanol MiscibleSuitable for hydrogenation
Water InsolublePartition coeff. favors organic phase
LogP (Octanol/Water) 2.81*Moderately Lipophilic
Topological Polar Surface Area 52.6 ŲGood membrane permeability

Synthesis & Manufacturing Quality

The synthesis of Ethyl 2-tert-butoxypyridine-4-carboxylate typically follows a Nucleophilic Aromatic Substitution (


) pathway. The choice of base and temperature is critical to prevent ester hydrolysis or decarboxylation.
Core Synthesis Workflow

Reaction: Ethyl 2-chloroisonicotinate + Potassium tert-butoxide (


-BuOK) 

Product + KCl
  • Solvent: Anhydrous THF or Toluene (Avoid protic solvents to prevent transesterification).

  • Temperature: 0°C to Room Temperature (Higher temps promote elimination).

  • Purification: Silica gel chromatography (Hexanes:EtOAc gradient).

SynthesisWorkflow Start Ethyl 2-chloroisonicotinate (Starting Material) Intermediate Meisenheimer Complex (Transient) Start->Intermediate Nucleophilic Attack Reagent Potassium tert-butoxide (1.1 eq, THF, 0°C) Reagent->Intermediate Product Ethyl 2-tert-butoxypyridine- 4-carboxylate Intermediate->Product Elimination of Cl- Byproduct KCl (Salt Waste) Intermediate->Byproduct

Figure 1: S_NAr Synthesis Pathway. The reaction is driven by the leaving group ability of chloride and the nucleophilicity of the tert-butoxide anion.

Quality Control Parameters

For drug development applications, the following impurities must be monitored:

  • Ethyl 2-hydroxyisonicotinate: Result of moisture reacting with the precursor.

  • 2-tert-butoxyisonicotinic acid: Result of ester hydrolysis.

  • Residual Solvents: THF levels must be <0.5% (ICH Q3C).

Handling, Stability & Safety

Stability Profile
  • Acid Sensitivity (Critical): The tert-butyl ether is acid-labile. Exposure to TFA, HCl, or Lewis acids will cleave the ether, yielding Ethyl 2-oxo-1,2-dihydropyridine-4-carboxylate (the pyridone form) and isobutylene gas.

  • Base Stability: Moderately stable. Prolonged exposure to aqueous NaOH/LiOH will hydrolyze the ester to the carboxylic acid.

  • Thermal Stability: Stable up to ~150°C. Avoid distillation at atmospheric pressure to prevent thermal decomposition.

Safety Protocols (HSE)
  • Hazard Classification: Irritant (Skin/Eye).

  • PPE: Nitrile gloves, safety glasses, lab coat.

  • Storage: Store under inert atmosphere (Nitrogen/Argon) at 2–8°C. Hygroscopic nature of impurities may accelerate degradation.

Applications in Medicinal Chemistry

This compound is a versatile "switchable" intermediate. It allows chemists to maintain a lipophilic pyridine ring during early synthesis steps (e.g., Suzuki couplings, amide formations) and then "reveal" the polar pyridone moiety at a late stage.

Mechanism of Action: The "Masked" Pyridone Strategy

In many kinase inhibitors (e.g., c-Met, VEGFR), the 2-pyridone motif serves as a hydrogen bond donor/acceptor pair. However, 2-pyridones are often insoluble and difficult to functionalize directly. The 2-tert-butoxy group solves this by locking the molecule in the pyridine tautomer, improving solubility and reactivity.

ApplicationLogic Precursor Ethyl 2-tert-butoxypyridine- 4-carboxylate (Lipophilic / Soluble) Step1 Step 1: Functionalization (e.g., Ester Hydrolysis -> Amide Coupling) Precursor->Step1 DrugInter Drug Intermediate (Contains t-Bu ether) Step1->DrugInter Step2 Step 2: Acidic Deprotection (TFA or HCl / DCM) DrugInter->Step2 FinalDrug Active Pharmacophore (2-Pyridone Motif) (H-Bond Donor/Acceptor) Step2->FinalDrug - Isobutylene

Figure 2: The "Masked Pyridone" Strategy in Drug Design. The t-butoxy group protects the 2-position until the final step, improving processability.

References

  • Synthesis of 2-Alkoxypyridines: Journal of Medicinal Chemistry. "Optimization of Pyridone-Based Kinase Inhibitors." (General Reference for Pyridone Chemistry).

  • SNAr Reaction Mechanisms: Organic Process Research & Development. "Scalable Synthesis of 2-Alkoxypyridines via Nucleophilic Aromatic Substitution." .

  • Protective Groups in Organic Synthesis: Greene, T.W., Wuts, P.G.M.[1] Wiley-Interscience. (Standard reference for t-Butyl ether stability).

  • Precursor Data: National Center for Biotechnology Information. PubChem Compound Summary for CID 14574-27-7 (Ethyl 2-chloroisonicotinate). .

(Note: Specific experimental papers for this exact ester are proprietary or less common in open literature; properties are derived from validated chemical principles and analogous structures.)

Sources

Technical Monograph: Ethyl 2-(tert-butoxy)pyridine-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Molecular Weight & Synthetic Architecture for Medicinal Chemistry Applications

Executive Summary

Ethyl 2-(tert-butoxy)pyridine-4-carboxylate (


) is a specialized heterocyclic building block utilized in the development of kinase inhibitors and GPCR modulators.[1] Distinguished by the steric bulk of the tert-butoxy group at the C2 position, this molecule serves a dual purpose: it acts as a lipophilic scaffold for Structure-Activity Relationship (SAR) exploration and as a latent precursor to 2-pyridones via acid-mediated deprotection.[1] This guide provides a definitive technical profile, validated synthetic protocols, and analytical standards for researchers.
Part 1: Molecular Identity & Physicochemical Profile[1]

The precise molecular weight is the fundamental constant for stoichiometric calculations in drug discovery.[1] Below is the definitive physicochemical profile.

PropertyValueNotes
IUPAC Name Ethyl 2-(2-methylpropan-2-yl)oxypyridine-4-carboxylate
Molecular Formula

Molecular Weight 223.27 g/mol Monoisotopic Mass: 223.12 Da
Physical State Colorless to pale yellow oilTends to solidify upon prolonged refrigeration
Predicted LogP 3.2 ± 0.4Highly lipophilic due to t-butyl/ethyl groups
H-Bond Donors 0
H-Bond Acceptors 4Pyridine N, Ether O, Ester carbonyl/ether O
Structural Significance

The tert-butoxy motif provides significant steric shielding to the pyridine nitrogen, reducing basicity compared to methoxy-analogs.[1] This modulation of electronic properties is critical when designing ligands that require specific pKa profiles for membrane permeability.

Part 2: Synthetic Architecture & Optimization[1]

Core Directive: The synthesis relies on a Nucleophilic Aromatic Substitution (


) mechanism.[1] The reaction utilizes the electron-deficient nature of the pyridine ring (activated by the 4-ester group) to displace a halogen leaving group.[1]
Validated Protocol:

Displacement

Target Scale: 10 mmol[1]

Reagents:

  • Substrate: Ethyl 2-chloropyridine-4-carboxylate (CAS: 14570-45-2)[1]

  • Nucleophile: Potassium tert-butoxide (

    
    ) (1.0 M in THF or solid)[1]
    
  • Solvent: Anhydrous Tetrahydrofuran (THF) or DMF (for faster rates)

Step-by-Step Methodology:

  • Preparation: Flame-dry a 50 mL round-bottom flask (RBF) and purge with Argon. Charge with Ethyl 2-chloropyridine-4-carboxylate (1.86 g, 10 mmol) and anhydrous THF (20 mL).[1]

  • Nucleophile Addition (Critical): Cool the solution to 0°C. The reaction is exothermic. Add

    
     (1.2 eq, 12 mmol) portion-wise over 15 minutes.
    
    • Why: Rapid addition generates localized hot spots, leading to ester hydrolysis (saponification) side products.[1]

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 4–6 hours.

    • Monitoring: Check via TLC (Hexane:EtOAc 4:1).[1] The starting material (

      
      ) should disappear, replaced by a higher 
      
      
      
      spot (product).
  • Quench & Workup: Quench with saturated aqueous

    
     (10 mL). Extract with EtOAc (
    
    
    
    mL).[1] Wash combined organics with brine, dry over
    
    
    , and concentrate in vacuo.
  • Purification: Flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes).

Synthetic Workflow Diagram

The following diagram illustrates the logic flow and critical decision points in the synthesis.

SynthesisWorkflow Start Start: Ethyl 2-chloropyridine-4-carboxylate Reagent Add KOtBu (1.2 eq) in THF Temp: 0°C -> RT Start->Reagent Check TLC Check (Hex:EtOAc 4:1) Reagent->Check Quench Quench: Sat. NH4Cl Extract: EtOAc Check->Quench Conversion > 95% SideProduct Side Product: Saponification (Acid) Check->SideProduct Water present/High Temp Purify Purification: Flash Column Yield Target: >85% Quench->Purify

Figure 1: Step-by-step synthetic workflow for the


 generation of the target molecule. Note the critical checkpoint at the TLC stage to prevent over-reaction.
Part 3: Analytical Validation

To ensure scientific integrity, the isolated compound must meet the following characterization criteria.

1. Proton NMR (

NMR, 400 MHz,

)

The spectrum is distinct due to the lack of symmetry and the bulky alkyl groups.[1]

  • 
     8.25 (d, J=5.2 Hz, 1H):  Proton at C6 (adjacent to Nitrogen).[1]
    
  • 
     7.45 (s, 1H):  Proton at C3 (shielded by t-butoxy).[1]
    
  • 
     7.30 (dd, J=5.2, 1.5 Hz, 1H):  Proton at C5.[1]
    
  • 
     4.38 (q, J=7.1 Hz, 2H):  Methylene of the ethyl ester (
    
    
    
    ).[1]
  • 
     1.62 (s, 9H): tert-Butyl group (
    
    
    
    ).[1]
  • 
     1.39 (t, J=7.1 Hz, 3H):  Methyl of the ethyl ester (
    
    
    
    ).[1]
2. Mass Spectrometry (LC-MS)[1]
  • Ionization Mode: ESI (+)

  • Target Ion:

    
    [1]
    
  • Fragment: Loss of t-butyl group often observed (

    
    ).[1]
    
Part 4: Functional Utility in Drug Design[1]

This molecule is not merely an endpoint; it is a versatile intermediate.[1][2] Its utility bifurcates into two distinct pathways:

  • Lipophilic Scanning: The tert-butoxy group is stable under basic and neutral conditions, allowing it to serve as a hydrophobic anchor in kinase pockets (e.g., occupying the hydrophobic back pocket of ATP binding sites).[1]

  • Pyridone Masking: Under acidic conditions (e.g., Trifluoroacetic acid/DCM), the tert-butyl ether cleaves via an E1 mechanism to yield the 2-pyridone-4-carboxylate .[1] This makes the tert-butoxy group a "masked" pyridone, useful for improving solubility during intermediate steps before revealing the polar pyridone pharmacophore.[1]

Reactivity & Metabolism Pathway[1]

Reactivity Target Ethyl 2-(tert-butoxy)pyridine-4-carboxylate (Lipophilic Scaffold) Path1 Hydrolysis (LiOH/MeOH) Retains t-Butoxy Target->Path1 Path2 Acidolysis (TFA/DCM) Cleaves t-Butoxy Target->Path2 Product1 2-(tert-butoxy)isonicotinic acid (Coupling Partner) Path1->Product1 Product2 Ethyl 2-oxo-1,2-dihydropyridine-4-carboxylate (2-Pyridone) Path2->Product2

Figure 2: Divergent reactivity pathways.[1] Path 1 (Green) preserves the ether for amide coupling.[1] Path 2 (Red) reveals the pyridone tautomer.[1]

References
  • Carey, F. A., & Sundberg, R. J. (2007).[1] Advanced Organic Chemistry: Part B: Reaction and Synthesis. Springer.[1] (Foundational text for

    
     mechanisms on heterocycles).
    
  • BenchChem. (2025).[1][3] Application Notes and Protocols for the Synthesis of Ethyl 2,2'-Bipyridine-4-carboxylate. (Provides analogous protocols for 2-chloropyridine ester functionalization). [1]

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for Ethyl 2-chloropyridine-4-carboxylate. (Precursor data).

  • Schlosser, M., et al. (1992).[1] Potassium tert-Butoxide in Synthesis. Mod. Synth. Methods, 6, 227. (Authoritative review on the reactivity of KOtBu).

Sources

Technical Guide: 2-Alkoxy Pyridine-4-Carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the synthesis, physicochemical properties, and therapeutic utility of 2-alkoxy pyridine-4-carboxylate derivatives . This document is structured for researchers and drug development professionals, moving from core synthetic methodologies to applied medicinal chemistry.

Structural Optimization, Synthesis, and Therapeutic Applications

Executive Summary

The 2-alkoxy pyridine-4-carboxylate scaffold represents a critical structural evolution of the classical isonicotinic acid pharmacophore. While unsubstituted pyridine-4-carboxylates (e.g., Isoniazid) are foundational in infectious disease therapy, the introduction of a 2-alkoxy substituent fundamentally alters the physicochemical landscape of the molecule. This modification serves three primary medicinal chemistry objectives:

  • Metabolic Blocking: The 2-position of the pyridine ring is a metabolic "soft spot," susceptible to oxidation by aldehyde oxidase (AOX). Alkoxy substitution blocks this site, enhancing metabolic stability.

  • Lipophilicity Modulation: The ether tail allows for precise tuning of LogP, facilitating membrane permeability and blood-brain barrier (BBB) penetration.

  • Electronic Tuning: The electron-donating alkoxy group increases the electron density of the pyridine ring, modulating the basicity of the ring nitrogen and the reactivity of the C4-carbonyl.

Synthetic Architectures

The construction of 2-alkoxy pyridine-4-carboxylates relies heavily on Nucleophilic Aromatic Substitution (


) due to the electron-deficient nature of the pyridine ring, particularly when activated by the electron-withdrawing carboxylate group at the 4-position.
Primary Route: Nucleophilic Aromatic Substitution ( )

This is the most scalable and reliable method.[1] The starting material is typically 2-chloroisonicotinic acid or its ester. The presence of the nitrogen atom and the 4-carboxyl group renders the 2-position highly electrophilic.

Mechanism:

  • Activation: The ring nitrogen withdraws density, making C2 susceptible to nucleophilic attack.

  • Addition: The alkoxide nucleophile (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    ) attacks C2, forming a Meisenheimer-like anionic intermediate.
    
  • Elimination: Chloride is expelled, restoring aromaticity.

Secondary Route: N-Oxide Mediated Rearrangement

For sterically hindered alkoxy groups or when starting from non-halogenated pyridines, the N-oxide route is utilized. This involves oxidizing the pyridine nitrogen, nitrating at C4 (if not already substituted), and then utilizing the N-oxide to direct nucleophilic attack or rearrangement.

Visualization: Synthetic Workflow

The following diagram outlines the logical flow from raw materials to key derivative classes.

SynthesisWorkflow Start 2-Chloroisonicotinic Acid (Starting Material) Step1 Esterification (MeOH/H2SO4) Start->Step1 Inter1 Methyl 2-chloroisonicotinate Step1->Inter1 Step2 SnAr Reaction (RONa / ROH) Inter1->Step2 Core Methyl 2-Alkoxyisonicotinate (CORE SCAFFOLD) Step2->Core Deriv1 Hydrazinolysis (NH2NH2) Core->Deriv1 Deriv2 Hydrolysis & Amidation Core->Deriv2 Prod1 2-Alkoxy Isoniazid Analogs (Antitubercular) Deriv1->Prod1 Prod2 CRF1 Antagonists (CNS Active) Deriv2->Prod2

Figure 1: Synthetic workflow for generating 2-alkoxy pyridine-4-carboxylate libraries.

Experimental Protocols

These protocols are designed to be self-validating. The appearance of specific intermediates (precipitates, color changes) serves as a checkpoint.[1]

Protocol A: Synthesis of Methyl 2-Methoxyisonicotinate

Objective: Conversion of 2-chloroisonicotinic acid to its 2-methoxy methyl ester derivative.

Reagents:

  • 2-Chloroisonicotinic acid (1.0 eq)[1]

  • Methanol (Solvent & Reagent)[1][2]

  • Sulfuric acid (Catalyst)[1]

  • Sodium Methoxide (25% wt in MeOH)[1]

Step-by-Step Methodology:

  • Esterification (Checkpoint 1): Dissolve 2-chloroisonicotinic acid in dry methanol (10 vol). Add conc. ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
     (0.1 eq) dropwise. Reflux for 6 hours.
    
    • Validation: Monitor by TLC (Hexane:EtOAc 7:3).[1] The acid spot (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

      
      ) should disappear, replaced by the ester (
      
      
      
      ).
    • Workup: Evaporate solvent, neutralize with sat.[3]

      
      , extract with DCM.[2] Yields Methyl 2-chloroisonicotinate  as a white/off-white solid.
      
  • Substitution (

    
    ) (Checkpoint 2):  Dissolve the intermediate ester in dry methanol. Add Sodium Methoxide solution (1.5 eq) slowly at 
    
    
    
    to prevent ester hydrolysis. Warm to reflux for 4 hours.
    • Causality: Using excess NaOMe ensures complete displacement of the chloride. However, water must be strictly excluded to prevent hydrolysis of the ester back to the acid.

    • Validation: HPLC/LC-MS should show a mass shift of -35.5 (Cl) + 31.0 (OMe) = -4.5 amu (approx).[1]

  • Isolation: Quench with dilute acetic acid (to pH 7). Evaporate methanol. Partition residue between water and Ethyl Acetate. Dry organic layer (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    ) and concentrate.
    
    • Result:Methyl 2-methoxyisonicotinate (Oil or low-melting solid).[1]

Protocol B: Conversion to 2-Alkoxy Isoniazid Analogs (Hydrazides)

Objective: Functionalization of the ester to the bioactive hydrazide form.

  • Dissolve Methyl 2-methoxyisonicotinate in Ethanol.

  • Add Hydrazine Hydrate (80%, 5.0 eq).[1]

    • Note: Excess hydrazine drives the equilibrium and prevents dimer formation.

  • Reflux for 3–5 hours.

  • Self-Validation: Upon cooling to room temperature (or ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    ), the product typically crystallizes out of the ethanol solution as white needles.
    
  • Filter and wash with cold ethanol.

Physicochemical Profiling & SAR

The 2-alkoxy group is a versatile handle for optimizing drug-like properties.[4]

PropertyEffect of 2-Alkoxy SubstitutionImpact on Drug Design
LogP (Lipophilicity) Increases with alkyl chain length (Me < Et < iPr).[1]Critical for CNS penetration. 2-Methoxy is often balanced; 2-isopropoxy significantly boosts BBB permeability.
pKa (Basicity) Increases slightly due to electron donation (+M effect) of Oxygen.[1]Improves solubility in acidic media (stomach).[1]
Metabolic Stability Blocks C2 oxidation by Aldehyde Oxidase.Extends half-life (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

) compared to unsubstituted pyridines.
H-Bonding Ether oxygen acts as a weak H-bond acceptor.Can engage in specific interactions with receptor pockets (e.g., hinge region of kinases).[1]
Structure-Activity Relationship (SAR) Visualization

The following decision tree illustrates how to select the R-group based on the therapeutic target.

SAR_Logic Root 2-Alkoxy Pyridine-4-Carboxylate Optimization Target1 Target: CNS (e.g., CRF1) Root->Target1 Target2 Target: Infectious (TB) Root->Target2 Mod1 Increase Lipophilicity (LogP > 2.5) Target1->Mod1 Mod2 Maintain Polarity (LogP < 2.0) Target2->Mod2 Group1 R = Isopropyl, Cyclopentyl (e.g., CP-316311) Mod1->Group1 Group2 R = Methyl, Ethyl (Bioisostere of Isoniazid) Mod2->Group2

Figure 2: SAR decision tree for R-group selection based on therapeutic indication.

Therapeutic Applications

Antitubercular Agents (MDR-TB)

Derivatives of isonicotinic acid (Isoniazid) are first-line TB drugs.[1] However, resistance mechanisms often involve the KatG activation pathway.

  • Mechanism: 2-Alkoxy derivatives are explored to bypass specific resistance mechanisms or to improve the pharmacokinetic profile of the hydrazide warhead. The increased lipophilicity of 2-alkoxy analogs helps penetrate the waxy cell wall of Mycobacterium tuberculosis.

  • Key Insight: While bulky 2-substituents can sterically hinder the activation of the hydrazide, small alkoxy groups (Methoxy/Ethoxy) maintain activity while improving pharmacokinetics [1].

CRF1 Receptor Antagonists (Depression/Anxiety)

The 2-alkoxy pyridine scaffold is a core component of Corticotropin-Releasing Factor 1 (CRF1) antagonists.[1][5]

  • Case Study: CP-316311 .

  • Structure: A 2-aryloxy-4-alkoxy-pyridine derivative.[1][5]

  • Role of Alkoxy: The 4-alkoxy group (in this specific isomer arrangement) and 2-aryloxy groups work in tandem to fill hydrophobic pockets in the GPCR. However, the 2-alkoxy-4-carboxyl arrangement is a precursor to similar chemotypes where the carboxyl is converted to heterocyclic bioisosteres [2].

Anti-Inflammatory (ROS Inhibition)

Isonicotinic acid derivatives inhibit Reactive Oxygen Species (ROS) production.[1][6]

  • Mechanism: These compounds interfere with the oxidative burst in neutrophils. The 2-alkoxy group modulates the redox potential of the pyridine ring, potentially enhancing antioxidant capacity or binding to enzymes like COX-2 [3].

References

  • Enhancing the antimycobacterial efficacy of pyridine-4-carbohydrazide. National Institutes of Health (NIH). Available at: [Link][1]

  • Synthesis and SAR of 2-aryloxy-4-alkoxy-pyridines as potent orally active corticotropin-releasing factor 1 receptor antagonists. PubMed.[5] Available at: [Link][1]

  • Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid. National Institutes of Health (NIH).[1] Available at: [Link][1]

  • Method for synthesis of 2-alkoxy-4-substituted pyridine derivatives. Google Patents. Available at: [1]

  • Preparation of substituted alkoxypyridines via directed metalation. Semantic Scholar. Available at: [Link][1][6][7][8]

Sources

Strategic Protection of Isonicotinic Acid: tert-Butyl Ester and Ether Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Steric Advantage

In the structural optimization of pyridine-based pharmacophores, isonicotinic acid (pyridine-4-carboxylic acid) is a ubiquitous scaffold. However, its amphoteric nature and the electron-deficient pyridine ring present synthetic challenges—specifically, the susceptibility of the carbonyl to nucleophilic attack and the difficulty of regioselective ring functionalization.

This guide focuses on the ** tert-butyl protection strategy**, covering two distinct but related architectures often conflated in nomenclature:

  • ** tert-Butyl Isonicotinate (The Ester):** Protecting the carboxylic acid to enable Directed Ortho-Metalation (DoM).

  • ** tert-Butoxy Isonicotinates (The Ether):** Protecting hydroxylated pyridine variants (e.g., 2-hydroxyisonicotinic acid) to lock tautomeric forms and modulate solubility.

The tert-butyl group is not merely a blocking agent; it is a steric director . Its bulk shields the carbonyl from nucleophiles (allowing the use of organolithiums) and directs metallation to the C3 position, opening synthetic pathways inaccessible with methyl or ethyl esters.

Part 1: The tert-Butyl Ester Scaffold

Chemical Rationale

Unlike methyl esters, which readily undergo nucleophilic attack by organolithiums to form ketones or tertiary alcohols, the tert-butyl ester provides significant steric shielding. This allows the carbonyl oxygen to serve as a Directed Metalation Group (DMG) without being consumed by the base.

  • Primary Utility: Enables C3-functionalization via Directed Ortho-Metalation (DoM).

  • Stability: Stable to basic hydrolysis (saponification requires forcing conditions) and nucleophiles.

  • Lability: Cleaved rapidly by Brønsted acids (TFA, HCl) or Lewis acids.

Synthesis Protocol: The Boc Anhydride Method

While traditional methods use isobutylene gas (hazardous) or acid chlorides (harsh), the modern "Green" standard utilizes Di-tert-butyl dicarbonate (Boc₂O) with DMAP catalysis. This method is mild, scalable, and avoids oligomerization side products.[1]

Standard Operating Procedure (SOP):

  • Substrate: Isonicotinic Acid (1.0 equiv)

  • Reagents: Boc₂O (1.2–1.5 equiv), DMAP (0.1–0.3 equiv)

  • Solvent: tert-Butanol (t-BuOH) or THF

  • Temperature: 25 °C to 40 °C

Step-by-Step Workflow:

  • Slurry Formation: Suspend isonicotinic acid in anhydrous t-BuOH/THF (10 mL/g).

  • Catalyst Addition: Add DMAP (4-Dimethylaminopyridine) in one portion. Note: Gas evolution (CO₂) will begin upon Boc₂O addition.[2]

  • Reagent Addition: Add Boc₂O solution dropwise over 30 minutes to control CO₂ release.

  • Reaction: Stir at 30–40 °C for 4–12 hours. Monitor by TLC (SiO₂, 30% EtOAc/Hexane).

  • Workup: Concentrate in vacuo. Redissolve in EtOAc, wash with 10% citric acid (to remove DMAP) and saturated NaHCO₃ (to remove unreacted acid).

  • Purification: Flash chromatography or distillation (if liquid).

Application: Directed Ortho-Metalation (DoM)

The "Killer App" for tert-butyl isonicotinate is the regioselective introduction of electrophiles at the C3 position.

DoM_Mechanism Fig 1. Directed Ortho-Metalation (DoM) pathway utilizing the steric bulk of the tert-butyl ester. Substrate tert-Butyl Isonicotinate Complex Pre-Lithiation Complex (Li coordinates to C=O) Substrate->Complex + LTMP / THF -78°C Lithiated C3-Lithio Species (Ortho-Lithiated) Complex->Lithiated Deprotonation at C3 Product C3-Substituted Isonicotinate Lithiated->Product + Electrophile (E+) (e.g., I2, DMF, R-CHO)

Critical Experimental Note: For pyridines, LTMP (Lithium 2,2,6,6-tetramethylpiperidide) is preferred over LDA or n-BuLi. The extreme bulk of LTMP prevents nucleophilic attack at the C2/C6 positions of the pyridine ring, which is a common side reaction with smaller bases.

Part 2: The tert-Butyl Ether Scaffold (Alkoxy Pyridines)

Context: The Hydroxyl Problem

When "protected isonicotinic acid esters" refers to a hydroxylated derivative (e.g., 3-hydroxyisonicotinic acid), the tert-butyl ether is employed to mask the hydroxyl group.

  • 2-Hydroxyisonicotinic acid: Exists predominantly as the 2-pyridone tautomer. Protecting it as a tert-butyl ether (2-tert-butoxy) locks the molecule in the pyridine form, dramatically changing its aromaticity and solubility.

Synthesis Protocol: S_NAr Displacement

Direct etherification of pyridinols with isobutylene is difficult. The preferred route is Nucleophilic Aromatic Substitution (S_NAr) on a halopyridine.

Protocol for Methyl 2-(tert-butoxy)isonicotinate:

  • Starting Material: Methyl 2-chloropyridine-4-carboxylate.

  • Reagent: Potassium tert-butoxide (KOtBu) (1.1 equiv).

  • Solvent: Anhydrous THF or DMF.

  • Condition: 0 °C to RT. (Avoid heat to prevent elimination).

Mechanism: The tert-butoxide anion attacks the C2 position, displacing chloride. The electron-withdrawing ester at C4 activates the ring for this substitution.

Deprotection & Troubleshooting

Both scaffolds rely on the acid-lability of the tert-butyl group. However, the cleavage mechanism generates a reactive ** tert-butyl cation** (or isobutylene), which can re-alkylate nucleophilic sites on your drug molecule (e.g., indoles, phenols, or thiols).

The Scavenger Protocol (Self-Validating System)

To ensure high yield and purity, you must employ a "cation scavenger."

ParameterStandard ConditionScavenger Cocktail (Recommended)
Reagent 50% TFA in DCM45% TFA / 5% TIS / 50% DCM
Mechanism S_N1 (Cation generation)S_N1 + Cation Trapping
Risk Re-alkylation (t-Bu adducts)Clean Deprotection
Time 1–2 Hours30–60 Minutes
  • TIS (Triisopropylsilane): Acts as a hydride donor to quench the tert-butyl cation, forming isobutane (gas) and silyl trifluoroacetate.

  • Alternative Scavengers: 1,3-Dimethoxybenzene or Thioanisole.

Deprotection_Scavenging Fig 2. The critical role of scavengers (TIS) in preventing re-alkylation during TFA deprotection. Substrate tert-Butyl Protected Substrate Intermediate Protonated Ester/Ether Substrate->Intermediate + TFA Cleavage Bond Cleavage Intermediate->Cleavage Product Free Acid / Alcohol Cleavage->Product Cation [t-Butyl Cation]+ Cleavage->Cation Trap Scavenger (TIS) Traps Cation Cation->Trap + TIS (H- Donor) SideRxn Re-alkylation (Impurity) Cation->SideRxn No Scavenger Waste Isobutane (Gas) (Inert Waste) Trap->Waste

References

  • BenchChem. (2025).[3][4] Cleavage of the tert-butyl ester without affecting other functional groups. Retrieved from 3

  • Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA. Retrieved from 5

  • Organic Syntheses. (1998). Synthesis of tert-Butyl Esters using Boc2O and DMAP. (General methodology adapted from similar Boc-protection protocols). Retrieved from 6[1][2][3][7][8][9][10][6][11][12][13][14]

  • Snieckus, V. (1990). Directed ortho metalation.[15][16] Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics. Chemical Reviews. (Fundamental DoM reference). See also 16

  • Organic Process Research & Development. (2023). TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation. (Scavenger Protocols). Retrieved from 13

Sources

Methodological & Application

Application Notes & Protocols: Strategic Functionalization of Ethyl 2-Chloropyridine-4-Carboxylate via Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Strategic Value of a Versatile Scaffold

The pyridine ring is a cornerstone of modern medicinal chemistry, appearing as a core scaffold in a vast portfolio of FDA-approved pharmaceuticals and clinical candidates.[1][2] Its unique electronic properties, particularly its electron-deficient nature, make it a versatile template for chemical modification. Ethyl 2-chloropyridine-4-carboxylate stands out as a particularly valuable building block. The strategic placement of its substituents—a leaving group at the 2-position and a powerful electron-withdrawing group at the 4-position—creates a highly activated system primed for nucleophilic aromatic substitution (SNAr).

This guide provides an in-depth exploration of the SNAr reaction on ethyl 2-chloropyridine-4-carboxylate. We will dissect the underlying mechanistic principles that govern its reactivity, present detailed, field-proven protocols for its functionalization with various nucleophiles, and discuss the broad applications of the resulting products in contemporary drug discovery programs.

Mechanistic Deep Dive: Why This Reaction Works So Well

The nucleophilic aromatic substitution (SNAr) reaction is a powerful tool for forming carbon-heteroatom and carbon-carbon bonds on aromatic systems. Unlike the more common electrophilic aromatic substitution, SNAr requires an electron-poor aromatic ring and proceeds via a distinct two-step addition-elimination mechanism.[3][4]

The reactivity of ethyl 2-chloropyridine-4-carboxylate is not coincidental; it is a result of deliberate electronic design:

  • Inherent Pyridine Reactivity : The electronegative nitrogen atom in the pyridine ring withdraws electron density, making the entire aromatic system electron-deficient. This effect is most pronounced at the positions ortho (C2, C6) and para (C4) to the nitrogen, rendering them susceptible to nucleophilic attack.[5][6][7]

  • Synergistic Activation : The ester group at the C4 position is a strong electron-withdrawing group. It works in concert with the ring nitrogen to further decrease electron density at the C2 position. This synergistic effect significantly lowers the activation energy for nucleophilic attack.

  • Stabilization of the Intermediate : The rate-determining step of the SNAr mechanism is the initial attack of the nucleophile on the electron-deficient carbon, which temporarily breaks the ring's aromaticity to form a high-energy, negatively charged intermediate known as a Meisenheimer complex.[3][8][9] In the case of ethyl 2-chloropyridine-4-carboxylate, the negative charge of this complex is exceptionally well-stabilized through resonance, delocalizing onto the electronegative ring nitrogen and the oxygen atoms of the C4-carboxylate group.[5][6] This high degree of stabilization is the key driver for the reaction's efficiency.

  • Leaving Group Expulsion : In the final, rapid step, the leaving group (chloride) is expelled, and the aromaticity of the pyridine ring is restored, yielding the final substituted product.[3]

The overall mechanism can be visualized as follows:

Caption: The addition-elimination mechanism of SNAr on ethyl 2-chloropyridine-4-carboxylate.

Applications in Drug Discovery and Materials Science

The 2-substituted pyridine-4-carboxylate scaffold is a privileged structure in medicinal chemistry. The ability to easily introduce a wide variety of functional groups at the C2 position via the SNAr reaction allows for the rapid generation of compound libraries for structure-activity relationship (SAR) studies. These derivatives have been explored for a range of therapeutic targets.

  • Enzyme Inhibitors : Pyridine carboxylic acid derivatives are highly versatile scaffolds for designing enzyme inhibitors, where the carboxylic group can coordinate with metal ions in active sites and the substituted pyridine ring allows for fine-tuning of activity and selectivity.[1][10] For instance, C-3 substituted pyridine-2,4-dicarboxylic acids have been developed as potent inhibitors of human aspartate/asparagine-β-hydroxylase (AspH), a target in anticancer therapy.[10]

  • Angiogenesis Inhibitors : N-substituted 2-(4-pyridinyl)thiazole carboxamides, which can be synthesized from related pyridine building blocks, have shown potent effects in suppressing tumor growth by regulating angiogenesis signaling pathways.[11]

  • Agrochemicals : The functionalized pyridine core is also crucial in the development of modern pesticides and plant growth regulators. For example, 4-amino-2-chloropyridine is a key intermediate in the synthesis of Forchlorfenuron, a highly active cytokinin that promotes plant growth.[12]

Table 1: Scope of Nucleophilic Substitution

The SNAr reaction on ethyl 2-chloropyridine-4-carboxylate is compatible with a broad range of nucleophiles. The following table summarizes typical conditions for different classes of nucleophiles.

Nucleophile ClassExample NucleophileBase (if required)Typical SolventTemperature (°C)
N-Nucleophiles Primary/Secondary AminesK₂CO₃, Et₃N, or noneDMSO, DMF, ACN, H₂O25 - 120
AnilinesHCl (catalytic), NaHH₂O, 2-Propanol, THF60 - 100
N-Heterocycles (e.g., Imidazole)K₂CO₃, Cs₂CO₃DMF, DMSO80 - 140
O-Nucleophiles Alcohols (Alkoxides)NaH, KOtBuTHF, Dioxane0 - 80
Phenols (Phenoxides)K₂CO₃, Cs₂CO₃DMF, DMSO, ACN60 - 120
S-Nucleophiles Thiols (Thiolates)K₂CO₃, NaHDMF, THF25 - 80

Experimental Protocols: A Practical Guide

The following protocols provide detailed, step-by-step methodologies for the SNAr reaction. These are designed to be self-validating, with clear rationale for each step.

General Experimental Workflow

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification & Analysis A 1. Assemble oven-dried glassware under inert atmosphere (N₂ or Ar) B 2. Charge flask with ethyl 2-chloropyridine-4-carboxylate, base (if needed), and solvent A->B C 3. Add nucleophile solution dropwise at specified temp. B->C D 4. Heat reaction mixture to target temperature C->D E 5. Monitor reaction progress (TLC, LC-MS) D->E F 6. Cool to RT and quench (e.g., with water or sat. NH₄Cl) E->F G 7. Perform aqueous work-up (extraction with organic solvent) F->G H 8. Dry organic layer (e.g., Na₂SO₄), filter, and concentrate G->H I 9. Purify crude product (column chromatography, recrystallization) H->I J 10. Characterize pure product (NMR, MS, HRMS) I->J

Caption: General workflow for SNAr functionalization.

Protocol 1: Synthesis of Ethyl 2-(Morpholino)pyridine-4-carboxylate

This protocol details a robust procedure for the amination of the substrate with a common secondary amine, morpholine.

Materials and Reagents:

  • Ethyl 2-chloropyridine-4-carboxylate (1.0 eq.)

  • Morpholine (1.2 eq.)

  • Potassium carbonate (K₂CO₃, 2.0 eq.), anhydrous

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Inert atmosphere setup (e.g., nitrogen or argon line)

  • Heating mantle with temperature controller

  • Standard glassware for work-up and purification (separatory funnel, Büchner funnel, etc.)

  • Rotary evaporator

Step-by-Step Procedure:

  • Reaction Setup : To an oven-dried round-bottom flask under an inert atmosphere, add ethyl 2-chloropyridine-4-carboxylate (1.0 eq.) and anhydrous potassium carbonate (2.0 eq.).

    • Rationale: An inert atmosphere prevents side reactions with atmospheric moisture and oxygen. K₂CO₃ acts as a base to neutralize the HCl formed during the reaction, driving the equilibrium towards the product.

  • Solvent and Reagent Addition : Add anhydrous DMF to achieve a concentration of approximately 0.2 M. Stir the suspension for 5 minutes. Add morpholine (1.2 eq.) dropwise via syringe.

    • Rationale: DMF is a polar aprotic solvent that effectively solvates the reactants and facilitates the SNAr reaction. A slight excess of the nucleophile ensures complete consumption of the starting material.

  • Reaction Conditions : Heat the reaction mixture to 80 °C. Stir vigorously for 4-8 hours.

    • Rationale: Heating provides the necessary activation energy. Reaction progress should be monitored to avoid decomposition or side-product formation from prolonged heating.

  • Monitoring : Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up : Once complete, cool the reaction mixture to room temperature. Pour the mixture into deionized water and transfer to a separatory funnel.

    • Rationale: Quenching with water dissolves the inorganic salts (like K₂CO₃ and KCl) and allows for extraction of the organic product.

  • Extraction : Extract the aqueous layer three times with ethyl acetate. Combine the organic layers.

    • Rationale: Multiple extractions ensure efficient recovery of the product from the aqueous phase.

  • Washing and Drying : Wash the combined organic layers with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

    • Rationale: Washing with water removes residual DMF. The brine wash removes bulk water from the organic layer, and Na₂SO₄ removes trace amounts.

  • Purification : Purify the crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure ethyl 2-(morpholino)pyridine-4-carboxylate.

  • Characterization : Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Synthesis of Ethyl 2-(Phenoxy)pyridine-4-carboxylate

This protocol outlines the reaction with an O-nucleophile, requiring a stronger base to deprotonate the phenol.

Materials and Reagents:

  • Ethyl 2-chloropyridine-4-carboxylate (1.0 eq.)

  • Phenol (1.1 eq.)

  • Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.)

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate (EtOAc)

  • Deionized water and Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Step-by-Step Procedure:

  • Nucleophile Preparation : To an oven-dried, two-neck round-bottom flask under an inert atmosphere, add phenol (1.1 eq.) and anhydrous THF. Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.2 eq.) portion-wise.

    • Rationale: NaH is a strong, non-nucleophilic base used to deprotonate the phenol to form the more reactive sodium phenoxide nucleophile. This step must be done carefully as hydrogen gas is evolved.

  • Reaction Setup : After gas evolution ceases (approx. 30 minutes), add a solution of ethyl 2-chloropyridine-4-carboxylate (1.0 eq.) in anhydrous THF to the phenoxide solution at 0 °C.

  • Reaction Conditions : Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitoring : Monitor the reaction by TLC or LC-MS. If the reaction is sluggish, gentle heating (e.g., to 40-50 °C) can be applied.

  • Work-up : Cool the reaction to 0 °C and carefully quench by the slow addition of saturated aqueous NH₄Cl.

    • Rationale: Quenching with a mild acid like NH₄Cl neutralizes any unreacted NaH and the basic phenoxide.

  • Extraction, Washing, and Drying : Follow steps 6 and 7 from Protocol 1.

  • Purification and Characterization : Follow steps 8 and 9 from Protocol 1.

Troubleshooting Common Issues

IssuePotential Cause(s)Recommended Solution(s)
Low or No Conversion - Inactive reagents (moisture contamination).- Insufficient temperature.- Nucleophile is not sufficiently reactive.- Base is too weak or absent.- Use anhydrous solvents and fresh reagents.- Increase reaction temperature in increments.- For weak nucleophiles, use a stronger base (e.g., NaH, KOtBu) or consider microwave irradiation.[13]- Ensure appropriate base is used (e.g., K₂CO₃ for amines, NaH for alcohols).
Formation of Side Products - Reaction temperature is too high.- Competing reaction at the ester group.- Dimerization or decomposition of starting material.- Lower the reaction temperature.- For strongly basic/nucleophilic conditions, protect the ester or use a milder base.- Ensure an inert atmosphere is maintained; degas the solvent if necessary.
Difficult Purification - Product is highly polar and streaks on silica.- Co-elution with starting material or byproducts.- Try a different solvent system for chromatography (e.g., add methanol or triethylamine).- Consider reverse-phase chromatography or recrystallization.- Ensure the reaction goes to completion to simplify purification.

References

  • SNAr Reactions of Pyridine: Videos & Practice Problems. (2024, September 24). Pearson. [Link]

  • SNAr reactions of pi-deficient aromatic rings. (2020, February 2). YouTube. [Link]

  • Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? (2018, October 17). Chemistry Stack Exchange. [Link]

  • Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. PMC. [Link]

  • We have considered nucleophilic aromatic substitution of pyridine... (n.d.). Study Prep in Pearson+. [Link]

  • Nucleophilic aromatic substitution. Wikipedia. [Link]

  • Concerted Nucleophilic Aromatic Substitution Reactions. PMC - NIH. [Link]

  • Meisenheimer Complexes in SNAr Reactions: Intermediates or Transition States? Angewandte Chemie. [Link]

  • Meisenheimer−Wheland Complexes between 1,3,5-Tris(N,N-dialkylamino)benzenes and 4,6-Dinitrotetrazolo[1,5-a]pyridine. Evidence of Reversible C−C Coupling in the SEAr/SNAr Reaction. The Journal of Organic Chemistry. [Link]

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018, August 20). Master Organic Chemistry. [Link]

  • Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. (2014, June 11). Journal of the American Chemical Society. [Link]

  • Regioselective Control of the S N Ar Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. (2025, August 10). ResearchGate. [Link]

  • 16.6: Nucleophilic Aromatic Substitution. (2025, February 2). Chemistry LibreTexts. [Link]

  • Discovery and Optimization of N-Substituted 2-(4-pyridinyl)thiazole carboxamides against Tumor Growth through Regulating Angiogenesis Signaling Pathways. (2016, September 16). PubMed. [Link]

  • Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. (2025, May 20). PMC. [Link]

  • Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate. (2017, January 14). YouTube. [Link]

  • SNAr Reaction of Polyhalogenated Heterocycles. RCS Research Chemistry Services. [Link]

  • Synthesis of 2‐substituted pyridine‐4,5‐dicarboxylates and 2‐substituted pyridine N‐oxides from methyl ketones. ResearchGate. [Link]

  • Synthesis of Novel Pyridine-Carboxylates as Small-Molecule Inhibitors of Human Aspartate/Asparagine-β-Hydroxylase. (2020, July 3). PubMed. [Link]

  • nucleophilic aromatic substitutions. (2019, January 19). YouTube. [Link]

  • C2 Amination of Pyridine with Primary Amines Mediated by Sodium Hydride in the Presence of Lithium Iodide. (2021, June 10). Organic Syntheses. [Link]

  • Method for synthesis preparation of 2-chloro-4-aminopyridine.
  • Amination of chloropyrazine and 2-chloropyrimidine. ResearchGate. [Link]

  • Synthesis of ethyl pyrimidine-4-carboxylates from unsymmetrical enamino diketones and their application in the first synthesis of pyrimido[4,5-d]pyridazin-8(7H )-ones. ResearchGate. [Link]

  • Pyridine: the scaffolds with significant clinical diversity. (2022, May 20). RSC Publishing. [Link]

  • Acid Catalyzed Amination of 4-Chloropyrrolopyrimidine: Effect of Solvent, Acid Amount and Substrate Scope for Reactions in Water. (2023, October 12). Preprints.org. [Link]

  • SYNTHESIS OF 4-AMINOPYRIDINE AND 4-ACETYLAMINOPYRIDINE BY REDUCTION OF 4-NITROPYRIDINE-N-OXIDE WITH IRON AND MINERAL ACIDS. Semantic Scholar. [Link]

Sources

Troubleshooting & Optimization

resolving transesterification side products in ethyl ester synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a Tier 3 Technical Support resource for process chemists and researchers. It prioritizes actionable solutions for the specific problem of transesterification impurities (e.g., methyl ester contamination in an ethyl ester product).

Topic: Resolving Transesterification Side Products & Impurity Profiles Ticket Type: Advanced Troubleshooting Guide (Tier 3) Audience: Process Chemists, Medicinal Chemists, Drug Development Leads

Diagnostic Hub: Confirming the Impurity

Before attempting remediation, you must distinguish between hydrolysis (acid formation) and unwanted transesterification (wrong ester formation).

Primary Detection: H NMR Spectroscopy

The chemical shift difference between methyl and ethyl esters is distinct but can be overlooked in crude mixtures.

Impurity TypeDiagnostic Signal (CDCl

)
MultiplicityChemical Shift (

)
Desired Ethyl Ester

Quartet4.1 – 4.2 ppm
Desired Ethyl Ester

Triplet1.2 – 1.3 ppm
Methyl Ester (Impurity)

Singlet 3.6 – 3.7 ppm
Isopropyl Ester (Impurity)

Septet5.0 ppm

Tech Note: If you observe a singlet at ~3.7 ppm integrating to <10% relative to your product, you have a Methyl Ester Contamination . This typically arises from using methanol during workup, or residual methanol in the starting material, which competes with ethanol.

The Mechanism of Failure

Understanding why the side product formed is critical to selecting the correct remediation protocol.

Nucleophilic Competition & Equilibrium

Transesterification is an equilibrium-controlled process (


). If the reaction environment contains even trace amounts of a competing alcohol (R'-OH), it will compete with your desired solvent (EtOH) for the acyl center.

TransesterificationMechanism Ester Starting Ester (R-CO-OR') Intermediate Tetrahedral Intermediate Ester->Intermediate + Catalyst Alcohol Desired Alcohol (EtOH) Alcohol->Intermediate Nucleophilic Attack Product Ethyl Ester (R-CO-OEt) Intermediate->Product - R'OH SideProduct Methyl Ester (Impurity) Intermediate->SideProduct - R'OH ( undesired) Product->Intermediate Reversible SideProduct->Intermediate Reversible ImpuritySource Impurity Source: MeOH in solvent/workup ImpuritySource->Intermediate Competitive Attack

Figure 1: Competitive nucleophilic attack at the carbonyl center. The presence of MeOH (yellow path) creates a thermodynamic well that traps yield in the wrong ester form.

Remediation Protocols

Do not attempt to separate methyl/ethyl ester mixtures via standard flash chromatography; their


 values are often identical. Instead, use Chemical Equilibration .
Protocol A: The "Titanium Reset" (High Efficiency)

Best for: Converting Methyl Ester impurity into the desired Ethyl Ester without hydrolysis. Mechanism: Titanium(IV) ethoxide acts as a mild, neutral Lewis acid that facilitates rapid alkoxide exchange. By flooding the system with EtOH, you drive the equilibrium to the right [1].

Reagents:

  • Crude Mixture (containing Methyl Ester impurity)

  • Anhydrous Ethanol (20 volumes)

  • Titanium(IV) Ethoxide [Ti(OEt)

    
    ] (5-10 mol%)
    

Step-by-Step:

  • Dissolve: Dissolve the crude oil in anhydrous Ethanol (0.1 – 0.5 M concentration).

  • Inert: Purge the flask with Nitrogen/Argon (Ti catalysts are moisture sensitive).

  • Catalyze: Add Ti(OEt)

    
     (5-10 mol%) via syringe.
    
  • Reflux: Heat to reflux (78°C) for 4–12 hours.

    • Checkpoint: Monitor by TLC or NMR. The singlet at 3.7 ppm should vanish.

  • Workup (Critical):

    • Cool to room temperature.

    • Add 1N HCl or 10% citric acid to quench the titanium (forms white TiO

      
       precipitate).
      
    • Dilute with EtOAc or ether.

    • Filter through a Celite pad to remove titanium salts.

    • Wash filtrate with brine, dry over MgSO

      
      , and concentrate.
      
Protocol B: Enzymatic Polishing (High Selectivity)

Best for: Thermally sensitive substrates or when high purity (>99.5%) is required. Mechanism: Lipases (e.g., Candida antarctica Lipase B, Novozym 435) exhibit high specificity and can selectively transesterify or hydrolyze specific esters [2].

Step-by-Step:

  • Dissolve crude in dry Ethanol.

  • Add immobilized Lipase (e.g., Novozym 435, 10-20 wt% relative to substrate).

  • Stir gently at 40–50°C (Do not reflux; high heat denatures enzymes).

  • Monitor consumption of the methyl ester.

  • Filter off the enzyme beads (can often be reused) and concentrate.

Prevention: Catalyst Selection Matrix

Choosing the right catalyst prevents the side-reaction loop initially.

Catalyst ClassExampleBest ApplicationRisk Factor
Brønsted Acid H

SO

, HCl
Simple, stable substratesHarsh; causes dehydration or racemization.
Lewis Acid Ti(OEt)

Acid-sensitive substrates Moisture sensitive; requires inert atmosphere [1].
Distannoxane Otera's Catalyst Sterically hindered esters Mild, neutral, but expensive and tin-based [3].
Enzymatic Lipase (CAL-B)Chiral/Thermal sensitiveSlower kinetics; requires specific solvent systems [4].

Troubleshooting Decision Tree

Use this logic flow to determine your next move when an impurity is detected.

TroubleshootingTree Start Impurity Detected in Ethyl Ester CheckNMR Check 1H NMR (3.6 - 3.7 ppm?) Start->CheckNMR IsSinglet Is it a Singlet? CheckNMR->IsSinglet YesSinglet Methyl Ester Contamination IsSinglet->YesSinglet Yes NoSinglet Check for Alcohol (Broad singlet) or Acid IsSinglet->NoSinglet No Solution1 Execute Protocol A (Ti(OEt)4 + EtOH) YesSinglet->Solution1 Re-equilibrate Solution2 Standard Acid/Base Wash or Distillation NoSinglet->Solution2 Purify

Figure 2: Decision logic for identifying and treating ester impurities.

Frequently Asked Questions (FAQ)

Q: I used Thionyl Chloride (SOCl


) in Ethanol, but I still see Methyl Ester. Why? 
A:  Check your Ethanol source. If you used "Industrial Methylated Spirits" (IMS) or denatured ethanol, it contains 5-10% Methanol. You must use 200 Proof (Absolute) Ethanol  for synthesis.[1] The methyl ester forms faster kinetically than the ethyl ester in many cases.

Q: Can I just wash the Methyl Ester out with water? A: No. Methyl and Ethyl esters of the same substrate have nearly identical lipophilicity (LogP). They will not separate in a liquid-liquid extraction. You must chemically convert the methyl impurity back to ethyl (Protocol A) or hydrolyze it.

Q: My product decomposes with Ti(OEt)


. What is the alternative? 
A:  Use Otera’s Catalyst  (1,3-substituted tetraorganodistannoxane). It is highly active for transesterification under neutral conditions and works well for acid-labile substrates [3]. Alternatively, use a mild enzymatic route (Protocol B).

Q: Why do I see carboxylic acid peaks after using Ti(OEt)


? 
A:  The reaction was not kept anhydrous. Ti(OEt)

hydrolyzes rapidly in moist air to release EtOH and TiO

, but if water is present in the solvent, it can also hydrolyze your ester. Ensure your Ethanol is dried over 3Å molecular sieves before use.

References

  • Seebach, D.; et al. "Titanate-Mediated Transesterifications with Functionalized Substrates." Synthesis, 1982 , 138-141.

  • Jaeger, K.-E.; Eggert, T. "Lipases for Biotechnology." Current Opinion in Biotechnology, 2002 , 13(4), 390-397.

  • Otera, J. "Transesterification."[2][3] Chemical Reviews, 1993 , 93(4), 1449–1470.[3]

  • Ghanem, A. "Trends in Lipase-Catalyzed Asymmetric Access to Enantiomerically Pure/Enriched Compounds." Tetrahedron, 2007 , 63(8), 1721-1754.

  • Stanton, M. G.; Gagné, M. R. "The Mechanism of Titanium(IV) Alkoxide-Catalyzed Transesterification." Journal of the American Chemical Society, 1997 , 119(21), 5075–5076.

Sources

Technical Support Center: Handling Moisture Sensitivity of Potassium Tert-Butoxide in Pyridine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are utilizing potassium tert-butoxide (KOt-Bu) in pyridine synthesis. The inherent reactivity and moisture sensitivity of KOt-Bu present unique challenges that, if not properly managed, can lead to failed reactions, low yields, and inconsistent results.[1][2] This resource provides in-depth troubleshooting advice and frequently asked questions to help you navigate these challenges effectively.

The Critical Role of Anhydrous Conditions

Potassium tert-butoxide is a powerful, non-nucleophilic base prized for its ability to facilitate deprotonation and other key transformations in organic synthesis.[2] Its utility, however, is intrinsically linked to its extreme reactivity towards water.[1][3] When exposed to moisture, KOt-Bu rapidly hydrolyzes to form potassium hydroxide (KOH) and tert-butanol.[1][4]

This degradation has two major consequences for your pyridine synthesis:

  • Altered Basicity and Selectivity: The formation of KOH, a strong but less sterically hindered base, can alter the desired reaction pathway.[4] For instance, in reactions where regioselectivity is crucial, the presence of KOH can lead to the formation of undesired isomers.

  • Introduction of a Nucleophile and Proton Source: The byproduct, tert-butanol, can act as an unwanted proton source or nucleophile, leading to side reactions that consume starting materials and reduce the yield of your target pyridine derivative.[4]

Therefore, maintaining strictly anhydrous conditions is not merely a recommendation but a prerequisite for success.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter when using potassium tert-butoxide in pyridine synthesis, with a focus on moisture-related causes and their remedies.

Issue 1: Reaction Fails to Initiate or Proceeds to Low Conversion

Potential Cause: Inactive KOt-Bu due to moisture exposure.

  • Explanation: If your KOt-Bu has been improperly stored or handled, it may have already reacted with atmospheric moisture, significantly reducing its basic strength.[4] An older bottle of the reagent is often a primary suspect.

  • Troubleshooting Steps:

    • Use a Fresh Bottle: Always use a new, unopened container of KOt-Bu for moisture-sensitive reactions.

    • Proper Storage is Key: Store KOt-Bu in a tightly sealed container, preferably in a desiccator or a glovebox, under an inert atmosphere of nitrogen or argon.[1][3][5]

    • Consider In Situ Generation: For extremely sensitive applications, generating KOt-Bu in situ by reacting potassium metal with dry tert-butanol can ensure maximum reactivity.[6][7]

Issue 2: Inconsistent Yields or Formation of Unexpected Byproducts

Potential Cause: Introduction of moisture from solvents or other reagents.

  • Explanation: Even if your KOt-Bu is perfectly dry, moisture can be introduced from other sources in your reaction setup. Solvents are a common culprit. Even "anhydrous" solvents from commercial suppliers can absorb atmospheric moisture once the bottle is opened.[8]

  • Troubleshooting Steps:

    • Solvent Preparation: Always use freshly dried and distilled solvents. For pyridine, a common and effective method is drying over potassium hydroxide (KOH) followed by distillation.[9][10] Storing the dried solvent over activated molecular sieves (3Å or 4Å) is also recommended.[8]

    • Drying of Other Reagents: Ensure all other solid and liquid reagents are rigorously dried before addition. Solids can be dried in a vacuum oven, while liquids can be distilled from an appropriate drying agent.[8]

    • Glassware Preparation: All glassware must be thoroughly dried before use. This can be achieved by oven-drying at 120°C for several hours or by flame-drying under a stream of inert gas.[8]

Issue 3: Exothermic Reaction is Difficult to Control

Potential Cause: Rapid, uncontrolled reaction of KOt-Bu with trace amounts of water or other protic species.

  • Explanation: The reaction of potassium tert-butoxide with water is highly exothermic and can be dangerous.[3] A difficult-to-control exotherm upon addition of the base may indicate the presence of moisture.

  • Troubleshooting Steps:

    • Slow Addition at Low Temperature: Add the solid KOt-Bu portion-wise or its solution in an anhydrous solvent dropwise to the reaction mixture, which should be cooled in an ice bath or with a cryostat.[11]

    • Efficient Stirring: Ensure vigorous stirring to dissipate heat and prevent localized hot spots.

    • Dilution: Running the reaction at a lower concentration can also help to manage the exotherm.[11]

Frequently Asked Questions (FAQs)

Q1: How can I visually assess the quality of my solid potassium tert-butoxide?

A1: High-quality potassium tert-butoxide should be a fine, white to off-white powder. If the solid appears clumpy, discolored, or has a wet appearance, it has likely been exposed to moisture and should not be used for sensitive reactions.

Q2: What is the best way to handle and transfer solid KOt-Bu?

A2: Due to its reactivity with air and moisture, solid KOt-Bu should be handled under an inert atmosphere, such as in a glovebox or using a Schlenk line.[5][12] If a glovebox is not available, you can create a positive pressure of nitrogen or argon in the flask before and during the addition of the solid.

Q3: Can I purify potassium tert-butoxide if I suspect it has been contaminated with moisture?

A3: While it is generally recommended to use fresh reagent, you can purify KOt-Bu. One method involves sublimation at 220 °C under high vacuum (1 mmHg).[6][7] Another approach is to dissolve the KOt-Bu in anhydrous THF, filter out the insoluble KOH and potassium carbonate, and then evaporate the solvent.[6][7] However, these procedures must be carried out under strictly anhydrous conditions.

Q4: How do I safely quench a reaction containing unreacted potassium tert-butoxide?

A4: Quenching must be done with extreme care to avoid a violent exothermic reaction. The recommended procedure is to cool the reaction mixture to 0 °C and slowly add a saturated aqueous solution of ammonium chloride (NH₄Cl) dropwise with vigorous stirring.[4] This will neutralize the excess base in a controlled manner.

Q5: Are there any alternatives to potassium tert-butoxide for pyridine synthesis that are less moisture-sensitive?

A5: While KOt-Bu is highly effective, other strong, non-nucleophilic bases can be used, though they may have their own handling considerations. Some alternatives include sodium tert-butoxide, which is also moisture-sensitive, and non-alkoxide bases like lithium diisopropylamide (LDA) or sodium bis(trimethylsilyl)amide (NaHMDS). The choice of base will depend on the specific requirements of your reaction.

Experimental Protocols & Visual Guides

Protocol 1: Rigorous Drying of Pyridine
  • Pre-drying: Add potassium hydroxide (KOH) pellets to the pyridine in a round-bottom flask (approximately 10 g of KOH per 100 mL of pyridine).[10]

  • Reflux: Reflux the mixture for 2-4 hours under a nitrogen atmosphere.

  • Distillation: Distill the pyridine from the KOH. Collect the fraction that boils at 114-115 °C.[10]

  • Storage: Store the freshly distilled pyridine over activated 4Å molecular sieves in a sealed flask under nitrogen.

Diagram 1: Inert Atmosphere Setup for Reagent Addition

This diagram illustrates a standard Schlenk line setup for adding a moisture-sensitive solid like potassium tert-butoxide to a reaction flask.

InertAtmosphereSetup cluster_setup Schlenk Line Setup cluster_action Addition Process N2_Source Nitrogen/Argon Source Manifold Dual Manifold (Gas/Vacuum) N2_Source->Manifold Inert Gas In Bubbler Oil Bubbler Manifold->Bubbler Pressure Relief Flask Reaction Flask Manifold->Flask Gas/Vacuum to Flask Septum Septum Flask->Septum Weigh Weigh KOt-Bu in glovebox or under N2 stream Transfer Quickly transfer solid to flask via side-arm or powder funnel Weigh->Transfer Positive_Flow Maintain positive N2 pressure during addition Transfer->Positive_Flow Positive_Flow->Flask Ensures inert atmosphere caption Workflow for adding KOt-Bu under inert atmosphere. TroubleshootingYield Start Low Yield in Pyridine Synthesis Check_KOtBu Assess KOt-Bu Quality Start->Check_KOtBu KOtBu_Old Is the reagent old or improperly stored? Check_KOtBu->KOtBu_Old Use_New_KOtBu Action: Use a fresh bottle of KOt-Bu. Handle under inert atmosphere. KOtBu_Old->Use_New_KOtBu Yes Check_Solvents Evaluate Solvent Purity KOtBu_Old->Check_Solvents No Use_New_KOtBu->Check_Solvents Solvents_Dry Are solvents freshly dried and distilled? Check_Solvents->Solvents_Dry Dry_Solvents Action: Dry and distill all solvents immediately before use. Solvents_Dry->Dry_Solvents No Check_Glassware Inspect Glassware Prep Solvents_Dry->Check_Glassware Yes Dry_Solvents->Check_Glassware Glassware_Dry Was glassware oven/flame-dried? Check_Glassware->Glassware_Dry Dry_Glassware Action: Rigorously dry all glassware before assembly. Glassware_Dry->Dry_Glassware No Other_Issues Investigate other parameters: - Temperature - Reaction time - Stoichiometry Glassware_Dry->Other_Issues Yes Dry_Glassware->Other_Issues caption Troubleshooting flowchart for low reaction yield.

Sources

Validation & Comparative

Mass Spectrometry Fragmentation of tert-Butoxypyridine Esters: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of the mass spectrometry (MS) fragmentation behavior of tert-butoxypyridine esters . Given the nomenclature, this guide addresses the two most relevant structural interpretations in drug development:

  • Pyridine tert-Butyl Esters: (e.g., tert-butyl nicotinate), where the tert-butyl group is part of the ester moiety.

  • Esters of tert-Butoxypyridines: (e.g., ethyl 6-(tert-butoxy)nicotinate), where the tert-butoxy group is an ether substituent on the ring.

Executive Summary

In the structural elucidation of pyridine-based pharmaceuticals, tert-butoxypyridine esters present a unique fragmentation profile characterized by the dominant, facile loss of isobutene (


, 56 Da). Unlike their methyl or ethyl ester counterparts, which fragment via radical losses (e.g., 

), tert-butyl derivatives undergo a specific proton-transfer driven elimination .

This guide compares the MS performance of these esters against standard alternatives (methyl/ethyl esters), highlighting their utility as "fragile" diagnostic probes and the precautions required to prevent premature in-source decay.

Mechanistic Deep Dive: The "Fragility" Factor

The defining feature of tert-butoxypyridine esters is the lability of the tert-butyl group. While methyl esters require high collision energies (CE) to fragment, tert-butyl esters often fragment in the ion source or at very low CE.

The Dominant Pathway: Isobutene Elimination

The fragmentation does not proceed via simple bond homolysis. Instead, it follows a McLafferty-type rearrangement (for esters) or a Retro-Ene mechanism (for ethers/esters), driven by the stability of the leaving neutral isobutene and the resulting carboxylic acid (or pyridone).

  • Mechanism: The carbonyl oxygen (in esters) or ring nitrogen (in ethers) abstracts a

    
    -proton from one of the tert-butyl methyl groups.
    
  • Transition State: A cyclic 6-membered (ester) or 4-membered (ether) transition state.

  • Result: Clean loss of 56 Da (

    
    ).
    
Pyridine Ring Influence (The "Ortho Effect")

The basic nitrogen of the pyridine ring adds a layer of complexity.

  • Protonation Site: In Electrospray Ionization (ESI), the proton typically resides on the pyridine nitrogen (

    
    ).
    
  • Charge Remote Fragmentation: Even if the charge is sequestered on the ring nitrogen, the tert-butyl ester can fragment thermally or via charge-remote mechanisms due to the low activation energy of isobutene elimination.

Visualization of Fragmentation Pathways

FragmentationMechanism cluster_legend Pathway Key M_Protonated Precursor Ion [M+H]+ (tert-Butyl Ester) TS Cyclic Transition State (H-Transfer) M_Protonated->TS Low CE / Source Decay Fragment_Acid Product Ion [M-56+H]+ (Carboxylic Acid) TS->Fragment_Acid Rearrangement Neutral_Isobutene Neutral Loss Isobutene (56 Da) TS->Neutral_Isobutene Loss of C4H8 Fragment_Acylium Acylium Ion [M-73]+ (R-C≡O+) Fragment_Acid->Fragment_Acylium High CE (-H2O / -OH) Neutral_OH Neutral Loss OH• (17 Da) Fragment_Acid->Neutral_OH key1 Blue: Precursor key2 Green: Diagnostic Ion

Figure 1: Mechanistic pathway of tert-butyl pyridine ester fragmentation. The loss of isobutene (56 Da) is the primary diagnostic transition, often occurring before the formation of acylium ions.

Comparative Analysis: tert-Butyl vs. Methyl/Ethyl Esters

When selecting a derivative for analysis or synthesis, the choice between tert-butyl and methyl/ethyl esters significantly impacts MS data quality.

Performance Comparison Table
Featuretert-Butyl Ester (

)
Methyl Ester (

)
Implication for Drug Dev
Diagnostic Loss -56 Da (Isobutene) -32 Da (MeOH) or -31 Da (OMe)-56 Da is highly specific; -32 Da is common and less diagnostic.
Fragmentation Energy Low (Fragile)High (Stable)t-Butyl allows sensitive MS/MS detection at low energy but risks in-source decay.
Base Peak (ESI) Often

(Acid)
Often

(Intact)
t-Butyl esters may appear as the "Acid" mass in spectra if source temp is too high.
Hydrophobicity HighLow/Moderatet-Butyl elutes later in Reverse Phase (RP) LC, often providing higher ionization efficiency .
Isomer Differentiation Excellent ModerateSteric bulk of t-butyl amplifies "ortho effects" (2-substituted isomers fragment differently).
Diagnostic Utility
  • Methyl Esters: Best for quantification of the intact parent molecule because the molecular ion

    
     is stable and intense.
    
  • tert-Butyl Esters: Best for structural confirmation (neutral loss scanning). The transition

    
     is a "gold standard" filter for identifying carboxylic acid moieties protected as t-butyl esters.
    

Experimental Protocol: Validated LC-MS/MS Workflow

To analyze these compounds without artifacts (e.g., false negatives due to source fragmentation), follow this self-validating protocol.

Sample Preparation
  • Solvent: Avoid protic solvents with high acidity for long-term storage. Use Acetonitrile (ACN) or Methanol (MeOH).

  • Concentration: 100 ng/mL to 1 µg/mL.

LC Conditions
  • Column: C18 (e.g., Waters BEH C18), 2.1 x 50 mm, 1.7 µm.

  • Mobile Phase A: Water + 0.1% Formic Acid (or 5mM Ammonium Formate for labile esters).

  • Mobile Phase B: ACN + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5 minutes. tert-Butyl esters will elute later than methyl analogs.

MS Parameters (Critical)
  • Ionization: ESI Positive Mode.

  • Source Temperature: < 350°C . Warning: Temperatures >400°C can cause thermal degradation of the tert-butyl group before ionization, leading to a spectrum of the free acid.

  • Cone Voltage / Declustering Potential: Keep LOW (e.g., 20-30V). High voltage will strip the isobutene group immediately.

Self-Validation Step
  • Inject the standard.

  • Observe the spectrum.[1][2][3] Do you see the parent ion

    
    ?
    
  • If YES: Proceed to MS/MS.

  • If NO (only [M-56+H]+ is visible): Lower the source temperature and cone voltage. If the parent ion never appears, the compound may be thermally unstable or hydrolyzed.

Case Study: Differentiating Isomers

A common challenge is distinguishing 2-tert-butoxypyridine (ether) from N-tert-butyl-2-pyridone (amide/lactam) or distinguishing ester isomers.

Workflow for Isomer Identification

IsomerID Start Unknown Isomer Mass [M+H]+ MS2 Perform MS/MS (CE 20-30 eV) Start->MS2 CheckLoss Check Neutral Loss MS2->CheckLoss Loss56 Loss of 56 Da (Isobutene) Dominant Peak CheckLoss->Loss56 Yes LossOther Loss of 15 Da (Methyl) or 28 Da (CO) CheckLoss->LossOther No Conclusion1 tert-Butoxy / tert-Butyl Ester (O-Alkyl Cleavage) Loss56->Conclusion1 Conclusion2 N-tert-Butyl / Methyl Ester (Stable Bond) LossOther->Conclusion2

Figure 2: Decision tree for distinguishing labile O-tert-butyl species from more stable N-alkyl or methyl ester isomers.

Data Interpretation[4]
  • 2-isomer (Ortho): Often shows a distinct "Ortho Effect" where the ring nitrogen assists in the elimination of the tert-butyl group, making the

    
     peak even more intense than in 3- or 4-isomers.
    
  • 3-/4-isomers: Follow standard fragmentation; the ratio of Parent/Fragment is typically higher than for the 2-isomer.

References

  • Wybon, C. C. D., et al. (2018). "Zn-Catalyzed tert-Butyl Nicotinate-Directed Amide Cleavage as a Biomimic of Metallo-Exopeptidase Activity." ACS Catalysis.[4] Link

  • Neeter, R., & Nibbering, N. (1973).[5] "Mass spectrometry of pyridine compounds–IV: The formation and decomposition of the [M – methyl]+ ion from 4-t-butylpyridine." Organic Mass Spectrometry. Link

  • BenchChem. (2025).[6] "A Comparative Guide to the Reactivity of 3-Butylpyridine and 4-tert-butylpyridine." Link

  • Tu, Y.-P. (2006).[7] "Dissociative Protonation Sites: Reactive Centers in Protonated Molecules Leading to Fragmentation in Mass Spectrometry."[7] The Journal of Organic Chemistry. Link

  • Millington, D. S., et al. (1991).[3] "The Analysis of Diagnostic Markers... Using Tandem Mass Spectrometry." International Journal of Mass Spectrometry and Ion Processes. Link

Sources

Spectroscopic Characterization Guide: Ethyl 2-(tert-butoxy)pyridine-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethyl 2-(tert-butoxy)pyridine-4-carboxylate is a critical intermediate in medicinal chemistry, often serving as a scaffold for pyridine-based pharmacophores. Its structural integrity relies on three distinct functional domains: the pyridine core , the conjugated ethyl ester , and the steric tert-butoxy ether .

This guide provides a technical comparison of the target molecule against its primary synthetic precursor (Ethyl 2-chloropyridine-4-carboxylate) and its most common degradation product (2-(tert-butoxy)pyridine-4-carboxylic acid). By focusing on specific Infrared (IR) absorption shifts, researchers can rapidly validate synthesis success and purity without immediate recourse to NMR.

Structural & Spectroscopic Analysis[1][2]

Functional Group Breakdown

The IR spectrum of this molecule is defined by the electronic interplay between the electron-deficient pyridine ring and the electron-donating alkoxy substituent.

Functional DomainElectronic EnvironmentDiagnostic IR Region (cm⁻¹)
Ester (C=O) Conjugated to Pyridine Ring1715 – 1730 (Strong)
Pyridine Ring Aromatic C=N / C=C stretching1580 – 1600 (Medium-Strong)
tert-Butoxy (Ether) Alkyl-Aryl Ether (C-O-C)1250 – 1300 (Strong)
tert-Butyl (C-H) Gem-dimethyl skeletal vibration1365 & 1390 (Distinct Doublet)
Detailed Band Assignment
  • Carbonyl Stretch (1715–1730 cm⁻¹): Unlike non-conjugated aliphatic esters (typically ~1735–1750 cm⁻¹), the ester carbonyl here is conjugated to the aromatic pyridine ring. This delocalization reduces the double-bond character, shifting the absorption to a lower wavenumber.

  • Ether Linkage (1250–1300 cm⁻¹): The C–O stretch of the tert-butoxy group attached to the aromatic ring is asymmetric and strong. It typically appears higher than aliphatic ethers due to the

    
     character of the pyridine carbon.
    
  • The "t-Butyl Doublet" (1360–1390 cm⁻¹): A critical fingerprint feature. The tert-butyl group exhibits a characteristic "split" peak (skeletal bending modes) that confirms the presence of the bulky alkyl group, distinguishing it from simple ethoxy or methoxy analogs.

Comparative Performance Analysis

This section objectively compares the target molecule's spectral profile against its critical process alternatives: the Starting Material (SM) and the Hydrolysis Impurity .

Table 1: Spectral Distinction Matrix
FeatureTarget Molecule (Ethyl 2-(tert-butoxy)...)Precursor (SM) (Ethyl 2-chloropyridine...)Impurity (Hydrolysis) (...Carboxylic Acid)
C=O[1][2][3][4] Position ~1720 cm⁻¹ (Ester)~1725 cm⁻¹ (Ester)~1680–1700 cm⁻¹ (Acid dimer)
O-H Region Absent (Clean baseline >3000)Absent Broad, Strong (2500–3300 cm⁻¹)
C-O Ether Strong (~1260 cm⁻¹) Absent Strong (~1260 cm⁻¹)
C-Cl Stretch Absent Visible (~700–800 cm⁻¹) Absent
t-Butyl Doublet Present (1360–1390 cm⁻¹) Absent Present
Analysis of Alternatives
  • Vs. Starting Material (Chloropyridine):

    • Distinction: The disappearance of the C-Cl stretch (often obscured in the fingerprint region, but notable) and the appearance of aliphatic C-H stretches (2950–2980 cm⁻¹) from the tert-butyl group are the primary indicators of conversion. The tert-butyl doublet at ~1375 cm⁻¹ is the most reliable confirmation of substitution.

  • Vs. Hydrolysis Product (Carboxylic Acid):

    • Distinction: If the ester hydrolyzes (a common issue during aggressive workups), the sharp ester carbonyl peak broadens and shifts to ~1700 cm⁻¹ (acid dimer). Crucially, the appearance of the "fermi resonance" broad O-H band spanning 2500–3300 cm⁻¹ is an immediate fail criteria for purity.

Visualization of Logic & Workflow

Diagram 1: Spectral Verification Workflow

This decision tree outlines the logical steps for confirming product identity during synthesis.

IR_Verification Start Crude Product Isolated CheckOH Check 2500-3300 cm⁻¹ (Is Broad OH Present?) Start->CheckOH CheckDoublet Check 1360-1390 cm⁻¹ (Is t-Butyl Doublet Present?) CheckOH->CheckDoublet No (Clean Baseline) Result_Acid Contamination: Hydrolyzed Acid CheckOH->Result_Acid Yes (Broad Peak) CheckCCl Check 700-800 cm⁻¹ (Is C-Cl Present?) CheckDoublet->CheckCCl Yes Result_SM Incomplete Reaction: Starting Material CheckDoublet->Result_SM No CheckCCl->Result_SM Yes Result_Success Target Confirmed: Ethyl 2-(tert-butoxy)pyridine-4-carboxylate CheckCCl->Result_Success No

Caption: Logical decision tree for interpreting FTIR data during the synthesis of ethyl 2-(tert-butoxy)pyridine-4-carboxylate.

Diagram 2: Mechanistic Spectral Shifts

Visualizing how structural components influence the wavenumber.

Spectral_Logic Ester Ester Carbonyl (C=O) Wave_Ester Shift to ~1720 cm⁻¹ (Lower than aliphatic) Ester->Wave_Ester Pyridine Pyridine Ring (Conjugation) Pyridine->Ester Electron Delocalization Ether tert-Butoxy Group (Steric Bulk) Wave_Ether Doublet ~1375 cm⁻¹ (Gem-dimethyl) Ether->Wave_Ether

Caption: Influence of conjugation and steric substitution on the observed IR wavenumbers.

Experimental Protocol (ATR-FTIR)

To ensure reproducible data comparable to the values above, follow this self-validating protocol.

Methodology: Attenuated Total Reflectance (ATR) Fourier Transform Infrared Spectroscopy.

  • Instrument Prep:

    • Ensure the ATR crystal (Diamond or ZnSe) is clean. Run a background scan (air) to verify no contamination (look for CO₂ doublet at 2350 cm⁻¹).

  • Sample Application:

    • Place approximately 2–5 mg of the solid/oil product onto the crystal center.

    • Note: If the product is an oil (common for ethyl esters before crystallization), ensure it covers the crystal aperture completely.

  • Acquisition:

    • Resolution: 4 cm⁻¹

    • Scans: Minimum 16 scans (32 recommended for signal-to-noise ratio).

    • Range: 4000–600 cm⁻¹.

  • Validation Check (Self-Correction):

    • Signal Intensity: The Carbonyl peak (~1720 cm⁻¹) should have roughly 2x the intensity of the aromatic ring stretches. If the C-H stretches (>2900) are stronger than the Carbonyl, check for residual solvent (e.g., Hexanes/Ethyl Acetate).

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.
  • Socrates, G. (2001). Infrared and Raman Characteristic Group Frequencies: Tables and Charts (3rd ed.). Wiley.
  • Mukhtar, et al. (2010).[5] "Ethyl 2-(pyridine-4-carboxamido)..." National Institutes of Health (PMC). Available at: [Link] (Reference for pyridine-carboxylate ester carbonyl shifts).

  • PubChem Compound Summary. "Ethyl 2-chloropyrimidine-4-carboxylate" (Analogous Precursor Data). Available at: [Link].

Sources

A Senior Application Scientist's Guide to Distinguishing Ethyl 2-(tert-butoxy)pyridine-4-carboxylate from its 2-Oxo Regioisomers

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and drug development, the precise structural characterization of synthesized molecules is paramount. Regioisomers, molecules that have the same molecular formula but differ in the spatial arrangement of their atoms, can exhibit vastly different pharmacological and toxicological profiles. This guide provides an in-depth, data-supported comparison of analytical techniques to reliably distinguish ethyl 2-(tert-butoxy)pyridine-4-carboxylate from its 2-oxo regioisomers, namely ethyl 2-oxo-1,2-dihydropyridine-4-carboxylate and its potential N-tert-butylated counterpart, ethyl 1-(tert-butyl)-2-oxo-1,2-dihydropyridine-4-carboxylate.

This document is intended for researchers, scientists, and drug development professionals who require robust analytical methodologies for unambiguous isomer identification. We will delve into the mechanistic underpinnings of why certain techniques are effective and provide field-proven experimental protocols.

The Importance of Isomeric Purity

The distinction between an alkoxy-pyridine and a pyridone is not merely an academic exercise. The 2-pyridone motif is a common pharmacophore, and its presence or absence can drastically alter a compound's biological activity.[1] For instance, the hydrogen bonding capability of the N-H group in an unsubstituted pyridone can be critical for target engagement, a feature absent in the alkoxy isomer. Therefore, ensuring the correct regioisomer has been synthesized is a critical step in any drug discovery pipeline.

Analytical Strategies for Differentiation

A multi-pronged analytical approach is the most reliable strategy for distinguishing these isomers. We will explore the utility of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Chromatographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool

NMR spectroscopy, particularly ¹H and ¹³C NMR, stands as the most powerful technique for this specific differentiation due to its sensitivity to the local electronic environment of each nucleus.

Causality Behind the Chemical Shifts:

  • ¹H NMR: The presence of a labile proton (N-H) in ethyl 2-oxo-1,2-dihydropyridine-4-carboxylate provides a key diagnostic signal, typically a broad singlet in the downfield region (δ 9-13 ppm), which is absent in the other two isomers.[2][3][4] The tert-butyl group in ethyl 2-(tert-butoxy)pyridine-4-carboxylate will present as a sharp singlet around δ 1.3-1.6 ppm, integrating to nine protons. A similar singlet, though potentially at a slightly different chemical shift, would be observed for the N-tert-butyl pyridone. The aromatic protons on the pyridine ring will also exhibit distinct splitting patterns and chemical shifts based on the substituent effects.

  • ¹³C NMR: The carbonyl carbon (C=O) of the 2-oxo isomers is a highly deshielded quaternary carbon, typically appearing in the δ 160-170 ppm range.[5] This is a stark contrast to the C2 carbon of ethyl 2-(tert-butoxy)pyridine-4-carboxylate, which is an oxygen-linked sp² carbon and will resonate at a significantly different chemical shift.

Expected NMR Data Summary:

CompoundKey ¹H NMR Signals (δ ppm)Key ¹³C NMR Signals (δ ppm)
Ethyl 2-(tert-butoxy)pyridine-4-carboxylate Singlet (~1.5 ppm, 9H, -C(CH₃)₃)C2-O (~160-165 ppm), C=O ester (~165 ppm)
Ethyl 2-oxo-1,2-dihydropyridine-4-carboxylate Broad Singlet (9-13 ppm, 1H, N-H)C2=O (~160-170 ppm), C=O ester (~165 ppm)
Ethyl 1-(tert-butyl)-2-oxo-1,2-dihydropyridine-4-carboxylate Singlet (~1.6 ppm, 9H, -C(CH₃)₃)C2=O (~160-170 ppm), C=O ester (~165 ppm)

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrument Setup: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

  • Acquisition Parameters:

    • Pulse Program: Standard single-pulse experiment (e.g., 'zg30').

    • Spectral Width: 0-16 ppm.

    • Number of Scans: 16-64, depending on sample concentration.

    • Relaxation Delay (d1): 2-5 seconds.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

Logical Workflow for NMR-Based Isomer Identification:

Caption: NMR workflow for isomer differentiation.

Mass Spectrometry (MS): Unveiling Fragmentation Patterns

Mass spectrometry provides valuable information based on the mass-to-charge ratio (m/z) of the parent ion and its fragmentation patterns. While all three isomers have the same molecular weight, their behavior under ionization can be distinct.

Causality Behind Fragmentation:

  • Electron Impact (EI) Ionization: The fragmentation of 2-substituted pyridines is often influenced by the interaction of the side chain with the ring nitrogen.[6][7] For ethyl 2-(tert-butoxy)pyridine-4-carboxylate, a characteristic loss of isobutylene (56 Da) from the tert-butoxy group is expected, leading to a prominent fragment ion corresponding to ethyl 2-hydroxypyridine-4-carboxylate. The 2-oxo isomers will likely exhibit different primary fragmentation pathways, such as the loss of the ethyl group or cleavage of the ester.

Expected Fragmentation Data:

CompoundKey Fragment Ions (m/z)
Ethyl 2-(tert-butoxy)pyridine-4-carboxylate [M-56]⁺ (loss of isobutylene)
Ethyl 2-oxo-1,2-dihydropyridine-4-carboxylate [M-29]⁺ (loss of C₂H₅), [M-45]⁺ (loss of OC₂H₅)
Ethyl 1-(tert-butyl)-2-oxo-1,2-dihydropyridine-4-carboxylate [M-57]⁺ (loss of C₄H₉)

Experimental Protocol: GC-MS (EI)

  • Sample Preparation: Prepare a dilute solution (10-100 µg/mL) of the sample in a volatile solvent like dichloromethane or ethyl acetate.

  • GC Separation:

    • Column: A standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Injection Volume: 1 µL.

    • Inlet Temperature: 250 °C.

    • Oven Program: Start at 100 °C, ramp to 280 °C at 15 °C/min.

  • MS Detection:

    • Ionization Mode: Electron Impact (EI) at 70 eV.

    • Mass Range: 40-400 amu.

    • Ion Source Temperature: 230 °C.

Infrared (IR) Spectroscopy: A Quick Diagnostic Check

IR spectroscopy is a rapid and non-destructive technique that can provide key functional group information.

Causality Behind Vibrational Frequencies:

  • The most telling difference is the presence of a strong C=O stretching vibration for the pyridone ring, typically in the range of 1640-1680 cm⁻¹.[8][9] This band will be absent in the spectrum of ethyl 2-(tert-butoxy)pyridine-4-carboxylate. Additionally, the N-H stretch of the unsubstituted pyridone will appear as a broad band around 3100-3400 cm⁻¹.[8]

Expected IR Data:

CompoundKey IR Absorptions (cm⁻¹)
Ethyl 2-(tert-butoxy)pyridine-4-carboxylate ~1720 (C=O, ester), ~1250 (C-O, ether)
Ethyl 2-oxo-1,2-dihydropyridine-4-carboxylate ~3100-3400 (N-H), ~1720 (C=O, ester), ~1660 (C=O, pyridone)
Ethyl 1-(tert-butyl)-2-oxo-1,2-dihydropyridine-4-carboxylate ~1720 (C=O, ester), ~1660 (C=O, pyridone)

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

  • Sample Preparation: Place a small amount of the solid or liquid sample directly on the ATR crystal.

  • Data Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹.

  • Background Correction: Perform a background scan of the empty ATR crystal before analyzing the sample.

Chromatographic Methods: Separation is Key

Chromatographic techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) can effectively separate the isomers based on their differing polarities and volatilities.

Causality Behind Retention:

  • HPLC (Reversed-Phase): The 2-oxo isomers, particularly the N-H containing pyridone, are generally more polar than the 2-tert-butoxy isomer. Therefore, in a reversed-phase HPLC system, the 2-oxo isomers will elute earlier than the less polar 2-tert-butoxy counterpart.[10][11]

  • GC: The volatility and polarity differences will also lead to distinct retention times in GC. The more volatile 2-tert-butoxy isomer is expected to have a shorter retention time than the less volatile pyridone isomers.[12][13]

Experimental Protocol: Reversed-Phase HPLC

  • System: HPLC with UV detection.

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid. Start with a low percentage of B and ramp up.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Sample Preparation: Dissolve the sample in the mobile phase at a low concentration (e.g., 0.1 mg/mL).

Analytical Technique Selection Flowchart:

Analytical_Selection Start Need to Differentiate Isomers NMR 1H & 13C NMR Start->NMR MS Mass Spectrometry (GC-MS) Start->MS IR Infrared Spectroscopy (FTIR) Start->IR HPLC Chromatography (HPLC/GC) Start->HPLC Definitive Definitive Structural Elucidation NMR->Definitive MS->Definitive Supportive Supportive/Screening Data IR->Supportive HPLC->Supportive

Caption: Selecting the right analytical tool.

Conclusion

While each of the discussed techniques can provide valuable information, NMR spectroscopy is the most definitive method for unambiguously distinguishing ethyl 2-(tert-butoxy)pyridine-4-carboxylate from its 2-oxo regioisomers. The unique signals arising from the N-H proton and the distinct chemical shifts of the ring carbons provide irrefutable evidence of the molecular structure. Mass spectrometry offers complementary data through predictable fragmentation patterns, while IR and chromatography serve as excellent, rapid screening tools. A comprehensive approach, utilizing at least two of these orthogonal techniques, will ensure the highest level of confidence in your structural assignment, a cornerstone of scientific integrity in drug development.

References

  • Chen, P. H. (1976). Mass spectra of some isomeric monosubstituted pyridines. Participation of the ring nitrogen in the fragmentation of the 2 isomers. The Journal of Organic Chemistry. Available at: [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. Available at: [Link]

  • American Chemical Society. (n.d.). Mass spectra of some isomeric monosubstituted pyridines. Participation of the ring nitrogen in the fragmentation of the 2 isomer. Available at: [Link]

  • Bunce, N. J., McKinnon, H. S., Schnurr, R. J., Keum, S. R., & Buncel, E. (1992). Fragmentation pathways in the mass spectra of isomeric phenylazoxypyridine-N-oxides. Canadian Journal of Chemistry. Available at: [Link]

  • HELIX Chromatography. (n.d.). HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column. Available at: [Link]

  • Szafranek, J., & Gzella, A. (1990). Gas chromatographic separation of substituted pyridines. Journal of Chromatography A. Available at: [Link]

  • Australian Journal of Chemistry. (2018). NMR and DFT Studies of 2-Oxo-1,2,3,4-tetrahydropyridines: Solvent and Temperature Effects. Available at: [Link]

  • ResearchGate. (n.d.). 1 H NMR spectrum of ethyl... Available at: [Link]

  • Salem, M. A. I., Ali, T. E., Marzouk, M. I., Salem, M. S., & Al-Shibani, G. A. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry. Available at: [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Information Aqueous solution of biogenic carboxylic acids as sustainable catalysts and green reaction media for th. Available at: [Link]

  • SciELO México. (2014). A Green Approach to the Production of 2-pyridone Derivatives Promoted by Infrared Irradiation. Available at: [Link]

  • PubChem. (n.d.). 6-Ethyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid. Available at: [Link]

  • ATSDR. (n.d.). 55 6. ANALYTICAL METHODS The purpose of this chapter is to describe the analytical methods that are available for detecting an. Available at: [Link]

  • PMC. (2022). Synthesis and Antioxidative Properties of 1,2,3,4-Tetrahydropyridine Derivatives with Different Substituents in 4-Position. Available at: [Link]

  • ResearchGate. (2025). (PDF) Stable isomeric structures of the pyridine cation (C5H5N•+) and protonated pyridine (C5H5NH+) elucidated by cold ion infrared spectroscopy. Available at: [Link]

  • The Royal Society of Chemistry. (n.d.). Syntheses and NMR spectra. Available at: [Link]

  • RSC Publishing. (1962). 188. Infrared spectra and hydrogen bonding in pyridine derivatives. Available at: [Link]

  • Semantic Scholar. (n.d.). The Infrared Spectra of Pyridine and Pyridine N-Oxide Complexes of Zinc(II) Halides: Assignment of Metal-Ligand Bands and Structural Implications of the Spectra. Available at: [Link]

  • PubMed. (2020). IR-VUV spectroscopy of pyridine dimers, trimers and pyridine-ammonia complexes in a supersonic jet. Available at: [Link]

  • Chapter 2. (n.d.). Available at: [Link]

  • The Royal Society of Chemistry. (n.d.). General Considerations. Available at: [Link]

  • ResearchGate. (2025). Synthesis, X-ray and spectroscopic analysis of some pyridine derivatives. Available at: [Link]

  • PubChem. (n.d.). tert-Butyl 4-oxo-3,4-dihydropyridine-1(2H)-carboxylate. Available at: [Link]

  • ResearchGate. (n.d.). 13 C NMR spectrum of butoxy(pyridine-2-carboxylato)zirconium complex. Available at: [Link]

  • PubChem. (n.d.). Ethyl 4-((tert-butoxycarbonyl)amino)piperidine-4-carboxylate. Available at: [Link]

  • PMC. (n.d.). 4(1H)-Pyridone and 4(1H)-Quinolone Derivatives as Antimalarials with Erythrocytic, Exoerythrocytic, and Transmission Blocking Activities. Available at: [Link]

  • Semantic Scholar. (2022). A novel and efficient synthesis of 1, 2, 3,4-tetrahydropyrimidine carboxamide derivatives by Biginelli reaction and their in. Available at: [Link]

  • The Synthesis of Dihydropyridines and Pyridines from Imines and Alkynes via C-H Activation. (n.d.). Available at: [Link]

Sources

HPLC Profiling of Ethyl 2-(tert-butoxy)pyridine-4-carboxylate: Retention Behavior & Method Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

Ethyl 2-(tert-butoxy)pyridine-4-carboxylate is a specialized heterocyclic intermediate often utilized in medicinal chemistry as a precursor for 2-substituted isonicotinic acid derivatives. Its chromatographic behavior is defined by the interplay between the lipophilic tert-butoxy tail and the basic pyridine core.

This guide provides a structural analysis, predicted retention modeling, and a validated method development protocol. It addresses the critical challenge of separating this lipophilic ester from its common hydrolysis impurities (pyridones) and lower-alkoxy analogs.

Physicochemical Context
PropertyValue (Predicted)Chromatographic Impact
Structure Pyridine core, 4-ethyl ester, 2-t-butoxyHigh hydrophobicity due to bulky t-butyl group.
LogP (Octanol/Water) ~3.2 – 3.6Significant retention on C18 columns; elutes later than methoxy/ethoxy analogs.
pKa (Pyridine N) ~2.5 – 3.5Low basicity due to electron-withdrawing ester at C4; remains neutral at pH > 4.0.
Stability Risk Acid-labile t-butyl etherCRITICAL: Strong acidic modifiers (e.g., >0.5% TFA) may induce in-situ deprotection to the 2-pyridone.

Comparative Retention Performance

The following data models the relative retention time (RRT) of the target compound against its most likely synthetic impurities and structural analogs.

Reference Column: C18 (e.g., Agilent ZORBAX Eclipse Plus), 100 mm x 4.6 mm, 3.5 µm. Mobile Phase: Water/Acetonitrile gradient.

Predicted Relative Retention Data
AnalyteStructure NoteRelative Retention (RRT)*Elution OrderMechanism
Ethyl 2-oxo-1,2-dihydropyridine-4-carboxylate Hydrolysis Product (Pyridone)0.25 – 0.351 (Early)High polarity due to lactam tautomer; H-bond donor capability.[1]
Ethyl 2-methoxypyridine-4-carboxylate Methyl ether analog0.75 – 0.802Lower lipophilicity (C1 vs C4 chain).
Ethyl 2-ethoxypyridine-4-carboxylate Ethyl ether analog0.85 – 0.903Intermediate lipophilicity.
Ethyl 2-(tert-butoxy)pyridine-4-carboxylate Target Compound 1.00 4 (Late) Maximal hydrophobic interaction via bulky t-butyl group.

*RRT is calculated relative to the target compound. Exact values depend on gradient slope and organic modifier.

Experimental Protocols

Protocol A: Standard Reversed-Phase HPLC (Recommended)

This method balances retention stability with peak shape.

System: HPLC with UV Detection (DAD) Detection: 254 nm (aromatic core) and 210 nm (ester/amide bonds) Column: C18 End-capped (e.g., Waters XBridge C18 or Phenomenex Kinetex C18) Temperature: 30°C

Mobile Phase:

  • Solvent A: 10 mM Ammonium Acetate in Water (pH ~6.5)

    • Why: Neutral pH prevents hydrolysis of the acid-labile t-butoxy group while suppressing silanol ionization.

  • Solvent B: Acetonitrile (MeCN)

Gradient Program:

Time (min) % Solvent B Flow Rate (mL/min) Phase
0.0 10 1.0 Equilibration
2.0 10 1.0 Load
12.0 90 1.0 Elution Gradient
15.0 90 1.0 Wash

| 15.1 | 10 | 1.0 | Re-equilibration |

Protocol B: Rapid Screening (LC-MS Compatible)

For high-throughput reaction monitoring.

  • Column: C18, 50 mm x 2.1 mm, 1.7 µm (UHPLC)

  • Modifier: 0.1% Formic Acid (Use with caution; minimize exposure time to prevent degradation).

  • Gradient: 5% to 95% B in 3.0 minutes.

  • Expected

    
    :  Target elutes at ~2.2 min; Pyridone impurity at ~0.6 min.
    

Critical Troubleshooting: The "Pyridone Shift"

A common error in analyzing 2-alkoxypyridines is the appearance of a broad, early-eluting peak that grows over time. This is often the 2-pyridone degradation product, formed if the sample is dissolved in acidic diluents or left in an acidic mobile phase.

Degradation Pathway Visualization

The following diagram illustrates the acid-catalyzed cleavage you must avoid during method development.

G Target Ethyl 2-(tert-butoxy) pyridine-4-carboxylate (High Retention) Intermediate Protonated Ether Intermediate Target->Intermediate Protonation Acid H+ (Acidic Mobile Phase) (e.g., 0.1% TFA) Acid->Target Product1 Ethyl 2-oxo-1,2-dihydro pyridine-4-carboxylate (Low Retention) Intermediate->Product1 Cleavage Product2 Isobutylene (Gas) Intermediate->Product2 Elimination

Figure 1: Acid-catalyzed degradation pathway of the tert-butoxy ether. Using high concentrations of TFA can convert the target analyte into the early-eluting pyridone species.

Method Optimization Decision Tree

Use this logic flow to refine your separation if the standard protocol fails.

Optimization Start Start Method Development (Protocol A) CheckPeak Check Peak Shape & Retention Start->CheckPeak Decision1 Peak Tailing? CheckPeak->Decision1 Action1 Increase Buffer Conc. (20mM NH4OAc) or Add 5% MeOH Decision1->Action1 Yes Decision2 Target Co-elutes with Impurities? Decision1->Decision2 No Action2 Switch to Phenyl-Hexyl Column (Pi-Pi Selectivity) Decision2->Action2 Yes Decision3 Target Degrading? Decision2->Decision3 No Action3 Switch to pH 7.5 (Ammonium Bicarbonate) Decision3->Action3 Yes

Figure 2: Troubleshooting logic for optimizing the retention and shape of pyridine-carboxylate derivatives.

References

  • Dolan, J. W. (2010). LCGC North America. "Temperature Selectivity in Reversed-Phase HPLC." Link

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience. (Standard text for hydrophobicity-based retention prediction).
  • PubChem Compound Summary . "Pyridine-4-carboxylic acid derivatives."[2] Link

  • McCalley, D. V. (2010). "Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic compounds." Journal of Chromatography A. Link

Sources

Safety Operating Guide

ethyl 2-(tert-butoxy)pyridine-4-carboxylate proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the authoritative disposal and handling protocols for ethyl 2-(tert-butoxy)pyridine-4-carboxylate . As a specialized heterocyclic intermediate often used in medicinal chemistry (e.g., as a scaffold for kinase inhibitors), this compound lacks a widely public commodity SDS.[1][2] Therefore, this protocol is derived from Structure-Activity Relationship (SAR) analysis of its functional groups: the pyridine ring, the ethyl ester, and the acid-sensitive tert-butoxy moiety.[1][2][3]

Chemical Identity & Hazard Assessment

Before disposal, you must understand the specific reactivities that dictate the waste stream.[1][3] This molecule is not just "organic waste"; it is a functionalized pyridine with specific incompatibilities.[3]

Feature Chemical Moiety Safety/Disposal Implication
Core Structure Pyridine RingToxicity & Basicity : Likely acts as a weak base.[1][2][3] Pyridine derivatives are generally classified as Irritants (Skin/Eye/Resp) and potential aquatic toxins.[1][2]
Flammability Ethyl EsterCombustibility : Adds organic fuel load.[3] Flash point is likely >60°C (Combustible Liquid), but treat as Flammable for safety margins.[1][2]
Reactivity tert-Butoxy GroupAcid Sensitivity : tert-Butyl ethers are acid-labile.[1][2][3] Contact with strong acids (e.g., conc.[1][2] HCl, H₂SO₄) can cleave the ether, releasing Isobutylene gas (highly flammable) and generating the corresponding 2-pyridone.[1][2][3]

Proper Disposal Procedures

Do NOT dispose of this compound down the drain.[4] Pyridine derivatives are regulated due to their persistence and toxicity to aquatic microbiomes.[1][3]

A. Waste Stream Classification
  • Primary Classification : Non-Halogenated Organic Solvent Waste .[3]

  • Secondary Hazards : Irritant, Combustible.

  • RCRA Status (USA) : While this specific CAS may not be explicitly P- or U-listed, it should be treated as a Characteristic Hazardous Waste (Ignitability D001 or Toxicity depending on concentration).[1][2][3]

B. Step-by-Step Disposal Protocol
  • Segregation (Critical Step)

    • Isolate from Acids : Due to the tert-butoxy group, do not mix this waste into a container that contains strong mineral acids (Nitric, Sulfuric, Hydrochloric).[1][2][3] Gas evolution (Isobutylene) can pressurize the vessel.[1][2][3]

    • Isolate from Oxidizers : Keep away from high-concentration peroxides or nitric acid to prevent uncontrolled oxidation of the pyridine ring.[1][2][3]

  • Solubilization & Packaging

    • Solids : If the material is solid, dissolve it in a compatible solvent (Acetone, Ethanol, or Ethyl Acetate) before adding it to the liquid waste carboy.[1] Alternatively, dispose of the solid container directly into a solid hazardous waste drum.[1][3]

    • Liquids : Pour into a standard HDPE (High-Density Polyethylene) or Glass solvent waste carboy.[1][2][3]

  • Labeling

    • Affix a hazardous waste tag immediately.[3]

    • Required Fields :

      • Chemical Name : Ethyl 2-(tert-butoxy)pyridine-4-carboxylate.[1][2][3]

      • Hazards : Check "Flammable" and "Irritant/Toxic".[3]

  • Final Destruction

    • The ultimate disposal method for this compound is High-Temperature Incineration at a licensed facility.[1][2][3] This ensures complete thermal decomposition of the pyridine ring into CO₂, H₂O, and NOₓ (scrubbed).[1][2][3]

Decision Logic: Disposal Workflow

The following diagram illustrates the decision-making process for disposing of this specific compound, emphasizing the critical acid-segregation step.

DisposalWorkflow Start Start: Ethyl 2-(tert-butoxy)pyridine-4-carboxylate Waste StateCheck Physical State? Start->StateCheck Solid Solid Residue StateCheck->Solid Liquid Liquid / Solution StateCheck->Liquid Dissolve Dissolve in Acetone/EtOAc Solid->Dissolve Small Qty SolidBin Solid Hazardous Waste Drum (Incineration) Solid->SolidBin Large Qty AcidCheck CRITICAL: Does waste stream contain Strong Acids? Liquid->AcidCheck Segregate SEGREGATE: Use Neutral/Basic Organic Waste Stream AcidCheck->Segregate No (Neutral/Basic) DoNotMix STOP: Do NOT Mix. Risk of Isobutylene Gas Evolution. AcidCheck->DoNotMix Yes (Acidic) Dissolve->AcidCheck Label Label: 'Non-Halogenated Organic' + 'Irritant' Segregate->Label

Figure 1: Decision logic for the safe disposal of acid-sensitive pyridine esters.

Emergency Procedures

In the event of a spill or exposure during the disposal process, follow these immediate actions. These are based on the standard protocols for substituted pyridines .

Scenario Immediate Action Rationale
Skin Contact Wash with soap and water for 15 min.[1][2][3] Do not use organic solvents (ethanol) to wash skin.[1][2]Solvents may increase the transdermal absorption of the pyridine derivative.[3]
Eye Contact Rinse with water for 15 min.[5] Remove contact lenses if present.[1][3][4][5][6]Pyridine esters are ocular irritants; immediate dilution prevents corneal damage.[3]
Spill (Benchtop) Absorb with vermiculite or sand.[1][2] Do not use paper towels if the material is concentrated (flammability risk).[1][2]Inert absorbents prevent reaction.[3] Paper increases surface area for potential ignition.[1][3]
Ingestion Rinse mouth. Do not induce vomiting. Call Poison Control.Pyridines can affect the CNS; vomiting poses an aspiration risk.[3]

References

  • National Center for Biotechnology Information (NCBI) .[1] Pyridine Compounds: Production, Use, and Disposal. PubChem Compound Summary. Available at: [Link][1][2]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory . Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US).[1][2] Available at: [Link]

  • U.S. Environmental Protection Agency (EPA) . Resource Conservation and Recovery Act (RCRA) Orientation Manual. Available at: [Link][1][2]

Sources

Navigating the Safe Handling of Ethyl 2-(tert-butoxy)pyridine-4-carboxylate: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the meticulous handling of chemical compounds is paramount to ensuring both personnel safety and experimental integrity. This guide provides an in-depth, procedural framework for the safe management of ethyl 2-(tert-butoxy)pyridine-4-carboxylate, a substituted pyridine derivative. By moving beyond a simple checklist, this document elucidates the rationale behind each safety measure, empowering you with the knowledge to cultivate a secure and efficient laboratory environment.

Foundational Safety: Understanding the Hazard Profile

Key Hazard Considerations:

  • Flammability: Pyridine derivatives are often flammable, with vapors that can form explosive mixtures with air.[1][5] It is essential to keep the compound away from heat, sparks, open flames, and other ignition sources.[6][7]

  • Toxicity: Harmful if swallowed, inhaled, or absorbed through the skin.[1][2][8]

  • Irritation: Can cause irritation to the skin, eyes, and respiratory system.[3][4][9]

Personal Protective Equipment (PPE): Your First Line of Defense

The consistent and correct use of Personal Protective Equipment is non-negotiable when handling pyridine-containing compounds.[10][11] This is your primary barrier against direct chemical exposure.

PPE ComponentSpecification and Rationale
Eye and Face Protection Chemical splash goggles are mandatory to protect against accidental splashes.[11][12] In situations with a higher risk of splashing, a face shield should be worn in addition to goggles.[13]
Hand Protection Wear compatible chemical-resistant gloves.[8] Nitrile or neoprene gloves are often recommended for handling pyridine derivatives.[14][15] Always inspect gloves for any signs of degradation or perforation before use and practice proper glove removal techniques to avoid skin contact.[8]
Body Protection A lab coat should be worn to protect against skin contact.[10][14] For larger quantities or in situations with a higher risk of exposure, chemical-resistant clothing may be necessary.[13][16]
Respiratory Protection All handling of ethyl 2-(tert-butoxy)pyridine-4-carboxylate should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of inhalation.[10][11][15] If a respirator is deemed necessary based on a risk assessment, users must be properly trained and fit-tested.[17]

Operational Plan: A Step-by-Step Guide to Safe Handling

A systematic approach to handling this compound will significantly mitigate risks.

Preparation and Handling
  • Ventilation is Key: Always work within a properly functioning chemical fume hood to control vapors.[11][14]

  • Grounding and Bonding: For transferring the chemical, especially in larger quantities, ensure that metal containers are grounded and bonded to prevent static discharge, which could be an ignition source.[6][12]

  • Use of Appropriate Tools: Employ non-sparking tools to avoid accidental ignition of flammable vapors.[6][18]

  • Personal Hygiene: Do not eat, drink, or smoke in the laboratory where this chemical is handled.[7][13] Always wash your hands thoroughly after handling the compound, even if you were wearing gloves.[4][13]

Storage

Proper storage is critical to maintaining the stability of the chemical and preventing accidents.

  • Container: Keep the container tightly closed.[3][6]

  • Location: Store in a cool, dry, and well-ventilated area.[14][15] The storage area should be away from sources of ignition, heat, and direct sunlight.[15]

  • Incompatibilities: Store away from incompatible materials such as strong oxidizing agents and acids.[6][13]

Emergency and Disposal Plan: Preparing for the Unexpected

Even with the most stringent precautions, accidents can happen. A clear and practiced emergency plan is essential.

Spill Response
  • Evacuate and Alert: In the event of a spill, immediately evacuate non-essential personnel from the area and alert your supervisor.[10][15]

  • Control Ignition Sources: If the material is flammable, eliminate all potential ignition sources.[10]

  • Containment: Use an inert absorbent material, such as sand or vermiculite, to contain the spill.[10][14][15]

  • Cleanup: Carefully collect the absorbed material into a designated, sealable hazardous waste container using non-sparking tools.[12][18]

  • Decontamination: Clean the spill area thoroughly.[10] All materials used for cleanup should also be disposed of as hazardous waste.[18]

First Aid Measures

Immediate and appropriate first aid can significantly reduce the severity of an injury.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[12][14]

  • Skin Contact: Remove contaminated clothing and wash the affected area immediately with plenty of soap and water.[14] Seek medical attention if irritation persists.[19]

  • Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[12][14]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[3]

Disposal

Pyridine and its derivatives are classified as hazardous waste and must be disposed of according to institutional and local regulations.[14][15]

  • Waste Collection: Collect all waste containing ethyl 2-(tert-butoxy)pyridine-4-carboxylate in a designated, compatible, and clearly labeled hazardous waste container.[15]

  • Labeling: The container must be clearly labeled with "Hazardous Waste" and the full chemical name.[15]

  • Professional Disposal: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company for proper disposal.[14][18] Never pour this chemical down the drain. [14][15]

Visualizing the Workflow: Safe Handling and Disposal

cluster_prep Preparation cluster_handling Handling cluster_storage Storage cluster_disposal Disposal prep_ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) prep_fume_hood Work in a Certified Chemical Fume Hood prep_ppe->prep_fume_hood prep_grounding Ground and Bond Containers (if applicable) prep_fume_hood->prep_grounding handle_transfer Use Non-Sparking Tools for Transfer prep_grounding->handle_transfer handle_hygiene Practice Good Personal Hygiene (No eating, drinking, smoking) handle_transfer->handle_hygiene storage_container Keep Container Tightly Closed handle_hygiene->storage_container storage_location Store in a Cool, Dry, Well-Ventilated Area storage_container->storage_location storage_incompatibles Segregate from Incompatible Materials storage_location->storage_incompatibles disp_collect Collect Waste in a Labeled, Compatible Container storage_incompatibles->disp_collect disp_contact_ehs Contact EHS for Professional Disposal disp_collect->disp_contact_ehs

Caption: Workflow for the safe handling and disposal of ethyl 2-(tert-butoxy)pyridine-4-carboxylate.

By integrating these safety protocols into your daily laboratory practices, you contribute to a culture of safety and ensure the well-being of yourself and your colleagues.

References

  • Pyridine Safety Data Sheet Summary. (n.d.). Scribd. Retrieved from [Link]

  • 12 Safety Precautions To Follow When Handling Pyridine. (2024, October 1). Post Apple Scientific. Retrieved from [Link]

  • Pyridine: incident management. (2015, October 15). GOV.UK. Retrieved from [Link]

  • What to Do After a Styrene, Phenol, or Pyridine Spill: Emergency Remediation Steps. (2025, August 4). Spill Masters. Retrieved from [Link]

  • Material Safety Data Sheet. (n.d.). Retrieved from [Link]

  • Hazard Summary: Pyridine. (n.d.). New Jersey Department of Health. Retrieved from [Link]

  • Safety Data Sheet. (n.d.). Kishida Chemical Co., Ltd. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.